molecular formula C22H23N5O2 B607885 Gsk-J1 CAS No. 1373422-53-7

Gsk-J1

货号: B607885
CAS 编号: 1373422-53-7
分子量: 389.4 g/mol
InChI 键: AVZCPICCWKMZDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid is an organonitrogen heterocyclic compound.

属性

IUPAC Name

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCPICCWKMZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025614
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373422-53-7
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1373422-53-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of GSK-J1 in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the epigenetic modulator GSK-J1, focusing on its mechanism of action, experimental validation, and its impact on cellular signaling pathways. This compound is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the KDM6 subfamily. This guide will serve as a comprehensive resource for understanding and utilizing this compound in epigenetic research and drug development.

Core Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of histone demethylases, primarily JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3][4][5] These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27), a critical epigenetic mark associated with gene repression. Specifically, JMJD3 and UTX demethylate di- and tri-methylated H3K27 (H3K27me2/3).

The inhibitory action of this compound is competitive with the enzyme's cofactor, α-ketoglutarate, but not with the histone substrate.[6] By binding to the active site of JMJD3 and UTX, this compound prevents the demethylation of H3K27. This leads to an accumulation of the repressive H3K27me3 mark at target gene loci, subsequently resulting in the silencing of gene expression.[2][7] This mechanism has been shown to modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α in macrophages.[1][2][8]

Quantitative Data Summary

The following tables summarize the inhibitory activity and selectivity of this compound and its related compounds against a panel of histone demethylases.

Table 1: In Vitro Inhibitory Activity of this compound

Target DemethylaseIC50 (nM)Assay TypeReference
JMJD3 (KDM6B)60Cell-free[1][2][3]
JMJD3 (KDM6B)28Cell-free[4][5]
UTX (KDM6A)53Cell-free[4][5]
KDM5B (JARID1B)170Cell-free
KDM5B (JARID1B)950AlphaScreen[9]
KDM5C (JARID1C)550Cell-free
KDM5C (JARID1C)1760AlphaScreen[9]
KDM5A (JARID1A)6800Cell-free

Table 2: Cellular Activity of GSK-J4 (a cell-permeable prodrug of this compound)

AssayCell TypeIC50 (µM)Reference
Inhibition of TNF-α releasePrimary human macrophages9[8][9]

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism and effects of this compound are provided below.

Biochemical Assays for Demethylase Activity

3.1.1. MALDI-TOF Mass Spectrometry Assay

This assay directly measures the demethylation of a histone peptide substrate.

  • Reaction Setup:

    • Incubate purified JMJD3 (1 µM) or UTX (3 µM) with a biotinylated H3K27me3 peptide substrate (10 µM).[1][2]

    • The reaction buffer should contain 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, and 2 mM ascorbate.[1][2]

    • Add varying concentrations of this compound to the reaction mixture.

  • Incubation:

    • Incubate the reaction for 3 minutes at 25°C for JMJD3 and 20 minutes at 25°C for UTX.[1][2]

  • Reaction Quenching:

    • Stop the reaction by adding EDTA to a final concentration of 10 mM.[1][2]

  • Sample Preparation and Analysis:

    • Desalt the reaction products using a ZipTip.

    • Spot the desalted samples onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.[1][2]

    • Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to demethylation.

3.1.2. AlphaScreen Assay

This is a high-throughput, bead-based immunoassay to measure demethylase activity.

  • Enzyme and Compound Pre-incubation:

    • Add the demethylase enzyme (e.g., JMJD3 at 1 nM) to the wells of a 384-well proxiplate.[9]

    • Add serial dilutions of this compound and pre-incubate with the enzyme for 15 minutes.[9]

  • Reaction Initiation:

    • Initiate the demethylation reaction by adding the biotinylated histone H3K27me3 peptide substrate and the reaction cofactors (α-ketoglutarate, ascorbate, and Fe(II)).

  • Detection:

    • After a defined incubation period, add streptavidin-coated donor beads and anti-H3K27me2 antibody conjugated to acceptor beads.

    • The proximity of the donor and acceptor beads, resulting from the demethylated product, generates a chemiluminescent signal that is inversely proportional to the inhibitor's activity.

Cellular Assays

3.2.1. Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement in a cellular context.

  • Cell Treatment:

    • Treat intact cells with GSK-J4 (the cell-permeable prodrug) or vehicle control.

  • Heating:

    • Heat the cell lysates to a range of temperatures.

  • Protein Extraction and Analysis:

    • Separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein (JMJD3/UTX) at each temperature by Western blotting. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide localization of histone modifications.

  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins to DNA.[10]

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.[10]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for H3K27me3.

    • Use protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

  • Reverse Cross-linking and DNA Purification:

    • Elute the complexes and reverse the cross-links by heating.

    • Purify the DNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequence reads to a reference genome and identify regions enriched for H3K27me3.

RNA Sequencing (RNA-Seq)

RNA-seq is employed to analyze the downstream effects of this compound on global gene expression.

  • RNA Extraction:

    • Isolate total RNA from cells treated with GSK-J4 or vehicle control.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA).

    • Fragment the mRNA, synthesize cDNA, and add sequencing adapters.[11]

  • Sequencing:

    • Perform high-throughput sequencing of the cDNA library.

  • Data Analysis:

    • Align the sequence reads to a reference transcriptome.[12]

    • Quantify gene expression levels and perform differential expression analysis to identify genes whose expression is altered by this compound treatment.[12][13]

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and experimental procedures are provided below using the DOT language for Graphviz.

GSK_J1_Mechanism cluster_inhibition Effect of this compound GSKJ1 This compound JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSKJ1->JMJD3_UTX Inhibits Repression Gene Repression H3K27me3_active H3K27me3 (Active Gene Locus) JMJD3_UTX->H3K27me3_active Demethylates H3K27me3_repressed Increased H3K27me3 (Repressed Gene Locus) aKG α-ketoglutarate (cofactor) aKG->JMJD3_UTX Binds (competitively inhibited by this compound) H3K27me2 H3K27me2 H3K27me3_active->H3K27me2 Gene_Expression Target Gene Expression H3K27me2->Gene_Expression Allows H3K27me3_repressed->Repression Leads to

Caption: Mechanism of this compound action on H3K27 methylation.

ChIP_Seq_Workflow A 1. Cross-linking (Formaldehyde) B 2. Cell Lysis & Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (Anti-H3K27me3 antibody) B->C D 4. Reverse Cross-links & DNA Purification C->D E 5. Library Preparation D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis (Peak Calling & Annotation) F->G

Caption: A simplified workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

RNA_Seq_Workflow A 1. Cell Treatment (GSK-J4 vs. Vehicle) B 2. Total RNA Extraction A->B C 3. mRNA Enrichment & Fragmentation B->C D 4. cDNA Synthesis & Adapter Ligation C->D E 5. High-Throughput Sequencing D->E F 6. Data Analysis (Alignment & Differential Expression) E->F

References

GSK-J1 as a JMJD3/KDM6B Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are responsible for the demethylation of di- and trimethylated lysine 27 on histone H3 (H3K27me2/3), a key epigenetic mark associated with transcriptional repression.[4][5] By inhibiting JMJD3 and UTX, this compound leads to an increase in global H3K27me3 levels, thereby influencing gene expression and various cellular processes. Due to its limited cell permeability, its ethyl ester prodrug, GSK-J4, is often utilized for cellular and in vivo studies, as it is readily hydrolyzed by intracellular esterases to the active this compound.[6][7] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its role in key signaling pathways.

Core Data Presentation

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid[8]
Molecular Formula C₂₂H₂₃N₅O₂[9][10]
Molecular Weight 389.45 g/mol [1][9][10][11]
CAS Number 1373422-53-7[1][9][10][11]
Appearance White to yellow solid/powder[2][10]
Solubility Soluble in DMSO (up to 78 mg/mL) and ethanol (up to 100 mM). Slightly soluble in water.[1][9][10][11]
In Vitro Inhibitory Activity of this compound
Target EnzymeAssay TypeIC₅₀Reference
JMJD3 (KDM6B) Cell-free enzymatic assay60 nM[1][2][3]
JMJD3 (KDM6B) AlphaScreen assay60 nM[12]
JMJD3 (KDM6B) Mass Spectrometry18 µM[7]
UTX (KDM6A) Cell-free enzymatic assay53 nM[9][11]
UTX (KDM6A) Mass Spectrometry56 µM[7]
JARID1B (KDM5B) Cell-free enzymatic assay0.95 µM[1]
JARID1C (KDM5C) Cell-free enzymatic assay1.76 µM[1]
JMJD2 variants, JMJD1 Various assaysInactive[7]
Cellular Activity of GSK-J4 (Prodrug)
Cellular EffectCell TypeIC₅₀Reference
Inhibition of TNF-α production LPS-stimulated human primary macrophages9 µM[6][13]
Preservation of nuclear H3K27me3 Flag-JMJD3 transfected HeLa cells25 µM

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor, which is essential for the catalytic activity of JMJD3/KDM6B. By binding to the active site, it prevents the demethylation of H3K27me3, leading to the maintenance of this repressive histone mark and subsequent silencing of target genes.

cluster_0 JMJD3/KDM6B Active Site cluster_1 Inhibition H3K27me3 H3K27me3 JMJD3 JMJD3/KDM6B Enzyme H3K27me3->JMJD3 Substrate 2-OG 2-Oxoglutarate 2-OG->JMJD3 Cofactor Fe(II) Fe(II) Fe(II)->JMJD3 Cofactor Inactive_JMJD3 Inactive JMJD3/KDM6B This compound This compound This compound->JMJD3 Competitive Inhibition

Caption: Mechanism of this compound inhibition of JMJD3/KDM6B.

JMJD3 and NF-κB Signaling Pathway

JMJD3 plays a crucial role in the inflammatory response, often in conjunction with the NF-κB signaling pathway. Upon stimulation by inflammatory signals like LPS, NF-κB can induce the expression of JMJD3. JMJD3, in turn, can demethylate H3K27me3 at the promoters of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β, leading to their transcriptional activation.[14][15]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases JMJD3_gene JMJD3 Gene NF-κB->JMJD3_gene induces transcription JMJD3 JMJD3 Protein JMJD3_gene->JMJD3 H3K27me3 H3K27me3 JMJD3->H3K27me3 demethylates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) H3K27me3->Inflammatory_Genes removes repression Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Role of JMJD3 in the NF-κB signaling pathway.

JMJD3 and p53 Signaling Pathway

JMJD3 has been shown to interact with the tumor suppressor protein p53.[4][12] This interaction can influence p53-dependent cellular processes. For instance, JMJD3 can contribute to the activation of the INK4A-ARF locus, which in turn stabilizes p53, leading to cellular senescence or apoptosis.[16] The recruitment of JMJD3 to p53 target genes is often dependent on p53 expression.[12]

Oncogenic_Stress Oncogenic Stress/ DNA Damage JMJD3 JMJD3 Oncogenic_Stress->JMJD3 induces INK4A_ARF INK4A-ARF locus JMJD3->INK4A_ARF activates p53 p53 JMJD3->p53 interacts INK4A_ARF->p53 stabilizes p53_targets p53 Target Genes (e.g., p21) p53->p53_targets activates transcription Cellular_Outcomes Cell Cycle Arrest/ Senescence/Apoptosis p53_targets->Cellular_Outcomes

Caption: Interaction of JMJD3 with the p53 signaling pathway.

Experimental Protocols

In Vitro JMJD3 Demethylase Activity Assay

This protocol is adapted from methodologies described for measuring the enzymatic activity of JMJD3 and its inhibition by this compound.[1][2][17]

Materials:

  • Recombinant human JMJD3/KDM6B protein

  • This compound

  • Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)[1][2]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM Ascorbate

  • Stop Solution: 10 mM EDTA

  • MALDI matrix (α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • In a microcentrifuge tube, combine 1 µM of purified JMJD3 enzyme with the various concentrations of this compound or vehicle (DMSO) and pre-incubate for 15 minutes at 25°C.

  • Initiate the demethylation reaction by adding 10 µM of the biotinylated H3K27me3 peptide substrate.

  • Incubate the reaction mixture for 3 minutes at 25°C.

  • Stop the reaction by adding the Stop Solution.

  • Desalt the reaction products using a ZipTip.

  • Spot the desalted sample onto a MALDI plate with the MALDI matrix.

  • Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the H3K27me3 peptide.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Assay: Measurement of H3K27me3 Levels by Western Blot

This protocol outlines the steps to assess the effect of the cell-permeable prodrug GSK-J4 on intracellular H3K27me3 levels.

Materials:

  • Human primary macrophages or a relevant cell line (e.g., HEK293)

  • GSK-J4

  • LPS (for macrophage stimulation)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of GSK-J4 or vehicle (DMSO) for the desired time (e.g., 24 hours). For macrophages, co-treat with LPS (e.g., 100 ng/mL) for the last few hours of incubation if investigating inflammatory conditions.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.

  • Quantify the band intensities using densitometry software.

In Vivo Assay: LPS-Induced Endotoxemia Mouse Model

This protocol describes a general procedure for evaluating the anti-inflammatory effects of GSK-J4 in a mouse model of LPS-induced endotoxemia.[15]

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • GSK-J4

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for GSK-J4 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare the GSK-J4 formulation.

  • Administer GSK-J4 (e.g., 10-50 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection). The timing of administration relative to the LPS challenge should be optimized (e.g., 1-2 hours prior).

  • Induce endotoxemia by injecting a sublethal dose of LPS (e.g., 5-10 mg/kg) intraperitoneally.

  • Monitor the mice for signs of sickness and mortality.

  • At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture and harvest tissues (e.g., spleen, liver).

  • Prepare plasma from the blood samples.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma using ELISA kits according to the manufacturer's instructions.

  • Tissues can be processed for histological analysis or for measuring gene expression of inflammatory markers by qPCR.

  • Analyze the data to determine the effect of GSK-J4 on LPS-induced inflammation.

This technical guide provides a comprehensive overview of this compound as a JMJD3/KDM6B inhibitor, offering valuable data and methodologies for researchers in the fields of epigenetics, inflammation, and drug discovery. The provided information should serve as a strong foundation for designing and conducting experiments with this important chemical probe.

References

GSK-J1 discovery and development timeline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of GSK-J1

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). It is intended for researchers, scientists, and professionals in the field of drug development.

This compound was identified through a high-throughput screening of GlaxoSmithKline's corporate compound collection, which contained approximately two million compounds[1]. The primary goal was to find inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases.

The initial lead compound was optimized to yield this compound, which demonstrated a half-maximum inhibitory concentration (IC50) of 60 nM in a JMJD3 AlphaScreen assay[1][2]. This compound is a competitive inhibitor with respect to the cofactor α-ketoglutarate, but it is non-competitive with the histone peptide substrate[1].

Due to the highly polar carboxylate group that restricts its cellular permeability, a cell-penetrating ethyl ester prodrug, GSK-J4 , was developed. GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active this compound[1]. To validate the on-target effects of this compound, an inactive pyridine regio-isomer, GSK-J2 , and its corresponding prodrug, GSK-J5 , were also synthesized. GSK-J2 shows significantly weaker inhibition of JMJD3 (IC50 > 100 µM)[1][3].

Preclinical Development and Mechanistic Insights

This compound is highly selective for the H3K27 demethylases JMJD3 and UTX[2]. It has been shown to be inactive against a panel of other JmjC family demethylases and did not significantly inhibit 100 protein kinases at a concentration of 30 µM[2][3]. However, subsequent studies have revealed some activity against H3K4me3/2/1 demethylases, specifically JARID1B (KDM5B) and JARID1C (KDM5C)[3][4].

A significant area of preclinical investigation has been the role of this compound in inflammation. In human primary macrophages, GSK-J4 was found to inhibit the production of the proinflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation[4][5]. This effect is dependent on the inhibition of H3K27 demethylation, leading to an increase in the repressive H3K27me3 mark at the promoters of inflammatory genes[4][6].

Further in vivo studies using a mouse model of LPS-induced mastitis demonstrated that this compound treatment significantly alleviated the severity of inflammation[6][7]. The mechanism involves the suppression of the Tlr4/NF-κB signaling pathway and a reduction in the expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6[6][7].

Quantitative Data

Table 1: In Vitro Inhibitory Potency of this compound
Target DemethylaseIC50 ValueReference(s)
JMJD3 (KDM6B)28 - 60 nM[4][5][8]
UTX (KDM6A)53 nM[8]
JARID1B (KDM5B)170 nM - 0.95 µM[3][4]
JARID1C (KDM5C)550 nM - 1.76 µM[3][4]
JARID1A (KDM5A)6,800 nM
Table 2: Cellular Activity of GSK-J4
Cell TypeAssayEffective ConcentrationEffectReference(s)
Human Primary MacrophagesInhibition of LPS-induced TNF-α production9 µM (IC50)Inhibition of cytokine release[3]
HeLa cells (Flag-JMJD3 transfected)Prevention of H3K27me3 loss25 µMPreservation of nuclear H3K27me3 staining[2]
Mouse Mammary Epithelial CellsInhibition of LPS-induced cytokine expression0.1 - 10 µMReduction in Tnfa, Il1b, and Il6 mRNA[6]

Key Experimental Protocols

In Vitro Histone Demethylase Inhibition Assay (Mass Spectrometry)

This protocol is adapted from the methods used in the initial characterization of this compound.

  • Reaction Components:

    • Purified JmjD3 (1 µM) or UTX (3 µM) enzyme.

    • Biotinylated H3K27me3 peptide substrate (10 µM): Biotin-KAPRKQLATKAARK(me3)SAPATGG.

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl.

    • Cofactors: 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.

    • This compound inhibitor at various concentrations (e.g., 0 to 0.1 µM).

  • Procedure:

    • Incubate the reaction mixture at 25°C. The incubation time is 3 minutes for JMJD3 and 20 minutes for UTX[4][5].

    • Stop the reaction by adding 10 mM EDTA[4][5].

    • Desalt the reaction products using a ZipTip.

    • Spot the desalted sample onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.

    • Analyze the sample using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product[5].

Cellular Assay for Inhibition of Macrophage Inflammatory Response

This protocol describes the assessment of GSK-J4's effect on cytokine production in primary human macrophages.

  • Cell Culture:

    • Isolate human primary macrophages from peripheral blood mononuclear cells.

    • Culture the cells in an appropriate medium.

  • Procedure:

    • Pre-treat the macrophages with GSK-J4 or the negative control GSK-J5 (e.g., 30 µM) for a specified period.

    • Stimulate the cells with Lipopolysaccharide (LPS) for 2 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted TNF-α and other cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array[2].

    • Alternatively, lyse the cells to extract RNA and analyze the expression of inflammatory genes (e.g., TNFA, IL1B, IL6) using quantitative real-time PCR (qRT-PCR)[6].

In Vivo Mouse Model of LPS-Induced Mastitis

This protocol outlines the in vivo evaluation of this compound's anti-inflammatory effects.

  • Animal Model:

    • Use female BALB/c mice.

    • Induce mastitis by intramammary infusion of LPS.

  • Procedure:

    • Administer this compound or a vehicle control to the mice (e.g., via intraperitoneal injection) prior to or following the LPS challenge.

    • After a set time point (e.g., 24 hours), euthanize the mice and collect the mammary gland tissues.

    • For histopathological analysis, fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration[6].

    • Measure Myeloperoxidase (MPO) activity in tissue homogenates as a marker of neutrophil infiltration[6].

    • Analyze the expression of proinflammatory cytokines (Tnfa, Il1b, Il6) in the tissue using qRT-PCR[6].

Visualizations

Signaling Pathway of this compound in Inflammation

GSK_J1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Membrane GSKJ1 This compound JMJD3_UTX JMJD3 / UTX (H3K27 Demethylases) GSKJ1->JMJD3_UTX Inhibits H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Removes Mark Inflammatory_Genes Promoters of Inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) H3K27me3->Inflammatory_Genes Silences Transcription_Repression Transcription Repression Inflammatory_Genes->Transcription_Repression Inflammatory_Response Inflammatory Response Transcription_Repression->Inflammatory_Response Reduces LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB NFkB->Inflammatory_Genes Activates Transcription

Caption: this compound inhibits JMJD3/UTX, increasing H3K27me3 and repressing inflammatory gene transcription.

Experimental Workflow for In Vitro Demethylase Assay

Demethylase_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix: - Enzyme (JMJD3/UTX) - Peptide Substrate - Cofactors - this compound (Varying Conc.) start->prepare_reaction incubate Incubate at 25°C (3-20 min) prepare_reaction->incubate stop_reaction Stop Reaction (Add EDTA) incubate->stop_reaction desalt Desalt Sample (ZipTip) stop_reaction->desalt spot_plate Spot on MALDI Plate with Matrix desalt->spot_plate analyze Analyze with MALDI-TOF MS spot_plate->analyze calculate_ic50 Quantify Product & Calculate IC50 analyze->calculate_ic50

Caption: Workflow for the in vitro mass spectrometry-based histone demethylase inhibition assay.

Logical Relationship of this compound and Related Compounds

GSK_J1_Compounds GSKJ1 This compound (Active Inhibitor) GSKJ4 GSK-J4 (Cell-Permeable Prodrug) GSKJ4->GSKJ1 Intracellular hydrolysis GSKJ2 GSK-J2 (Inactive Regio-isomer) GSKJ5 GSK-J5 (Prodrug of Inactive Control) GSKJ5->GSKJ2 Intracellular hydrolysis

Caption: Relationship between this compound, its prodrug GSK-J4, and their inactive controls.

References

The Epigenetic Probe GSK-J1: A Technical Guide to its Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the discovery and foundational studies of GSK-J1, a potent and selective inhibitor of the Jumonji domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the initial studies that defined the biochemical and cellular activity of this compound. The information is compiled from seminal discovery papers, offering a detailed look at the experimental methodologies and key quantitative data that established this compound as a critical tool for epigenetic research.

Core Discovery and Mechanism of Action

This compound was identified through a high-throughput screening of GlaxoSmithKline's corporate compound collection, which contained approximately 2 million compounds.[1] The primary discovery paper by Kruidenier et al. (2012) in Nature established this compound as a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2]

The mechanism of action of this compound is competitive with the cofactor α-ketoglutarate and non-competitive with the histone peptide substrate.[1][3] A co-crystal structure of this compound bound to human JMJD3 revealed that the propanoic acid moiety of this compound mimics the binding of α-ketoglutarate in the enzyme's active site.[1] The pyridyl-pyrimidine biaryl group of this compound interacts with the catalytic metal ion (Fe2+), inducing a conformational change that inhibits the demethylase activity.[3]

Quantitative Data Summary

The following tables summarize the key in vitro potencies and cellular activities of this compound and its related compounds from the initial discovery and characterization studies.

Table 1: In Vitro Inhibitory Potency of this compound against Histone Demethylases

Target DemethylaseIC50 (nM)Assay TypeReference
JMJD3 (KDM6B)60Cell-free assay[4]
JMJD3 (KDM6B)28Cell-free assay[5]
UTX (KDM6A)53Cell-free assay[5]
KDM5B170Not Specified
KDM5C550Not Specified
KDM5A6,800Not Specified
JARID1B950Not Specified[4]
JARID1C1,760Not Specified[4]

Table 2: Cellular Activity of this compound and its Prodrug GSK-J4

CompoundCell TypeEffectConcentrationReference
GSK-J4Human Primary MacrophagesInhibition of TNF-α production30 µM[1]
GSK-J4HeLa cells (Flag-JMJD3 transfected)Prevention of JMJD3-induced loss of nuclear H3K27me325 µM[1]
This compoundMC3T3-E1 cellsSuppression of Runx2 and Osterix expression and ALP activityNot Specified[4]
This compoundMouse Mammary Epithelial CellsCytotoxicity observed100 µM[6]

Key Experimental Protocols

Detailed methodologies for the foundational experiments that characterized this compound are provided below.

In Vitro Histone Demethylase Inhibition Assay (MALDI-TOF)

This assay measures the ability of an inhibitor to block the demethylation of a histone peptide by a purified enzyme.

Protocol:

  • Reaction Setup: Purified JMJD3 (1 µM) or UTX (3 µM) is incubated with 10 µM of a biotinylated H3K27me3 peptide substrate (Biotin-KAPRKQLATKAARK(me3)SAPATGG).[2][4]

  • Reaction Buffer: The reaction is carried out in a buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.[2][4]

  • Inhibitor Addition: Various concentrations of this compound (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) are added to the reaction mixture.[2][4]

  • Incubation: The reaction is incubated for 3 minutes at 25°C for JMJD3 and 20 minutes at 25°C for UTX.[2][4]

  • Reaction Quenching: The reaction is stopped by the addition of 10 mM EDTA.[2][4]

  • Sample Preparation: The reaction mixture is desalted using a zip tip.[2][4]

  • Analysis: The desalted sample is spotted on a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix and analyzed using a MALDI-TOF mass spectrometer to determine the extent of demethylation.[2][4]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the direct binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.

Protocol:

  • Protein and Dye Preparation: Sypro Orange dye is diluted 1:1000 in a buffer containing 50 µM HEPES (pH 7.4), 150 µM NaCl, and 50 µM NiCl2. The target enzyme is added to a final concentration of 1 µM.[7]

  • Reaction Setup: 19 µl of the enzyme/dye mixture is transferred to each well of a 96-well PCR plate.[7]

  • Compound Addition: 1 µl of the test compound (e.g., this compound) is added to a final concentration of 20 µM (final DMSO concentration is 0.5%).[7]

  • Thermal Denaturation: The thermal unfolding of the protein is monitored over 71 cycles in a real-time PCR machine, with the temperature increasing by 3°C every minute.[7]

  • Data Acquisition: The increase in fluorescence is monitored at an excitation wavelength of 492 nM and an emission wavelength of 610 nM.[7]

  • Data Analysis: Fluorescence intensity values are plotted against temperature, and the melting temperature (Tm) is calculated by fitting the data to the Boltzmann equation. A significant shift in Tm in the presence of the compound indicates binding.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.

GSK_J1_Mechanism_of_Action cluster_enzyme JMJD3/UTX Active Site alpha_KG α-Ketoglutarate Demethylation Demethylation alpha_KG->Demethylation Cofactor Fe2 Fe(II) Fe2->Demethylation Cofactor H3K27me3 H3K27me3 Substrate H3K27me3->Demethylation Substrate GSK_J1 This compound GSK_J1->alpha_KG Competes with

Caption: Mechanism of this compound inhibition of JMJD3/UTX.

Thermal_Shift_Assay_Workflow start Start prepare_mix Prepare Enzyme + Dye Mixture start->prepare_mix add_compound Add this compound or Control prepare_mix->add_compound heat Increase Temperature Incrementally add_compound->heat measure Measure Fluorescence heat->measure measure->heat Repeat for each temperature step plot Plot Fluorescence vs. Temperature measure->plot calculate_tm Calculate Tm (Melting Temperature) plot->calculate_tm end End calculate_tm->end

Caption: Workflow for the Thermal Shift Assay.

In_Vitro_Demethylase_Assay_Workflow start Start setup_rxn Set up reaction: Enzyme (JMJD3/UTX) + H3K27me3 peptide + Cofactors start->setup_rxn add_inhibitor Add this compound (various concentrations) setup_rxn->add_inhibitor incubate Incubate at 25°C add_inhibitor->incubate quench Stop reaction with EDTA incubate->quench desalt Desalt with Zip Tip quench->desalt analyze Analyze by MALDI-TOF MS desalt->analyze end End analyze->end

Caption: Workflow for the In Vitro Demethylase Assay.

References

GSK-J1's impact on cellular differentiation pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to GSK-J1's Impact on Cellular Differentiation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective small-molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are crucial epigenetic regulators that specifically remove the repressive trimethylation mark from histone H3 at lysine 27 (H3K27me3). By inhibiting JMJD3 and UTX, this compound effectively increases global and gene-specific H3K27me3 levels, leading to the silencing of key developmental and inflammatory genes. This guide provides a comprehensive technical overview of this compound's mechanism of action and its profound impact on various cellular differentiation pathways, including macrophage polarization, chondrogenesis, osteogenesis, neurogenesis, and B-cell differentiation. We present summarized quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers exploring epigenetic modulation in development and disease.

Introduction: The Role of H3K27me3 in Gene Regulation

Histone post-translational modifications are fundamental to the regulation of gene expression and the determination of cell fate. One of the most critical repressive marks is the trimethylation of histone H3 on lysine 27 (H3K27me3), which is established by the Polycomb Repressive Complex 2 (PRC2). This mark is associated with condensed chromatin and transcriptional silencing.

The dynamic removal of H3K27me3 is catalyzed by the JmjC domain-containing demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are essential for the activation of lineage-specific genes required for cellular differentiation and development.[1] Dysregulation of JMJD3 and UTX has been implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. This compound and its cell-permeable ethyl ester prodrug, GSK-J4, are invaluable chemical probes for studying the biological consequences of H3K27me3 demethylase inhibition.[1][3]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor with respect to the α-ketoglutarate cofactor, which is essential for the catalytic activity of JMJD3 and UTX.[4][5] The binding of this compound to the enzyme's active site prevents the demethylation of H3K27me3. Consequently, this repressive mark is maintained at the promoter regions of target genes, leading to the inhibition of their transcription. This mechanism allows for precise control over the expression of genes that are critical for the initiation and progression of various differentiation programs.[6][7]

GSK_J1_Mechanism cluster_0 Normal Cellular Process cluster_1 Effect of this compound JMJD3 JMJD3 / UTX H3K27me3 H3K27me3 (Repressive Mark) JMJD3->H3K27me3 Demethylates Gene Target Gene Promoter H3K27me3->Gene Represses Transcription Gene Transcription (e.g., SOX9, RUNX2) Gene->Transcription Differentiation Cellular Differentiation Transcription->Differentiation GSKJ1 This compound JMJD3_inhibited JMJD3 / UTX GSKJ1->JMJD3_inhibited Inhibits H3K27me3_maintained H3K27me3 Maintained (Repression Sustained) Gene_repressed Target Gene Promoter H3K27me3_maintained->Gene_repressed Represses Transcription_blocked Transcription Blocked Gene_repressed->Transcription_blocked Differentiation_inhibited Differentiation Inhibited Transcription_blocked->Differentiation_inhibited

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The efficacy and selectivity of this compound/J4 have been quantified across various assays and cell types. The following tables summarize key findings.

Table 1: Inhibitor Potency (IC₅₀)
CompoundTarget EnzymeIC₅₀ ValueAssay TypeReference
This compoundJMJD3 (KDM6B) 60 nM Cell-free (MALDI-TOF)[8][9]
This compoundJARID1B (KDM5B)0.95 µMCell-free[2][8]
This compoundJARID1C (KDM5C)1.76 µMCell-free[2][8]
GSK-J4TNF-α Production9 µMHuman Primary Macrophages[2][3]
GSK-J4KDM6B Activity8.6 µMCell-based[10]
GSK-J4KDM5B Activity6.6 µMCell-based[10]
Table 2: Effects on Cellular Differentiation Markers
PathwayCell TypeTreatmentMarkerEffectReference
Osteogenesis MC3T3-E1This compoundRunx2, OsterixExpression Suppressed[8]
MC3T3-E1This compoundALP ActivitySuppressed[8]
Chondrogenesis Human MSCsGSK-J4SOX9, COL2A1Expression Reduced[6][11]
Human MSCsGSK-J4GAG ContentReduced (0.83-fold)[6]
Human MSCsGSK-J4NANOGExpression Maintained (4.0-fold)[6]
Inflammation Mouse MECsThis compound + LPSTnfa, Il1b, Il6Expression Reduced[7][12]
Neurogenesis Rat RetinaThis compoundPKCα+ cellsNumber Decreased[13]
B-Cell Differentiation Mouse B-CellsGSK-J4 (250 nM)CD138+ PlasmablastsFrequency Increased[4]
Myogenesis C2C12 CellsGSK-J4Myogenin (Myog)Expression Increased[14]
C2C12 CellsGSK-J4Shisa2Expression Reduced[14]

Impact on Specific Cellular Differentiation Pathways

Macrophage Polarization and Inflammation

JMJD3 is rapidly induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and is critical for the transcriptional activation of inflammatory genes.[3]

  • Effect of GSK-J4 : In human primary macrophages, the prodrug GSK-J4 inhibits the production of pro-inflammatory cytokines such as TNF-α in a dose-dependent manner (IC₅₀ of 9 µM).[3][15] This is achieved by preventing the removal of the H3K27me3 mark at the promoters of these genes, thereby maintaining them in a repressed state.[3][7] The inactive isomer, GSK-J5, shows no effect, confirming the specificity of the inhibition.[3]

Chondrogenesis

Chondrogenesis, the process of cartilage formation, is heavily dependent on the transcription factor SOX9. The inhibition of H3K27me3 demethylases by GSK-J4 has a significant negative impact on this process.

  • Effect of GSK-J4 : Treatment of human mesenchymal stem cells (MSCs) with GSK-J4 during chondrogenic differentiation leads to a reduction in the expression of key cartilage-associated genes, including SOX9 and COL2A1.[6][11] This results in decreased production of total collagen and glycosaminoglycans (GAGs), essential components of the cartilage matrix.[6] GSK-J4 also inhibits TGF-β signaling, a critical pathway for initiating chondrogenesis.[6]

Osteogenic Differentiation

Osteogenesis, or bone formation, is controlled by master transcription factors like Runx2 and Osterix. This compound has been shown to suppress this differentiation pathway.

  • Effect of this compound : In the pre-osteoblastic cell line MC3T3-E1, this compound treatment suppresses the expression of Runx2 and Osterix.[8] This leads to a subsequent reduction in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and an overall increase in global H3K27me3 levels.[8]

Neurogenesis

Epigenetic modifications play a pivotal role in regulating gene expression and cell fate during the development of the central nervous system.[13]

  • Effect of this compound : In vivo studies on early postnatal retinal development in rats demonstrated that this compound administration increases H3K27me3 levels.[13] This treatment was found to simultaneously increase the number of proliferative and apoptotic cells while specifically causing a significant decrease in the population of PKCα-positive rod-on bipolar cells, indicating an impact on the differentiation of specific neuronal subtypes.[13]

B-Cell Differentiation

The differentiation of B-cells into antibody-secreting plasmablasts is a cornerstone of the adaptive immune response. H3K27me3 is dynamically regulated during this process.

  • Effect of GSK-J4 : In ex vivo stimulated mouse B cells, treatment with GSK-J4 leads to a significant increase in the frequency of CD138+ plasmablasts.[4] The inhibition of UTX and JMJD3 catalytic activity appears to promote the formation of these terminally differentiated cells, suggesting that H3K27me3 demethylation normally acts as a gatekeeper in this process.[4]

Key Experimental Methodologies

Reproducing and building upon existing research requires a clear understanding of the experimental conditions. Below are detailed protocols derived from the literature.

Experimental_Workflow cluster_workflow Typical Experimental Workflow: Assessing GSK-J4 in Macrophages A 1. Cell Isolation Isolate primary human monocytes and differentiate into macrophages. B 2. Pre-treatment Incubate cells with GSK-J4 (e.g., 1-25 µM) or inactive control GSK-J5. A->B C 3. Stimulation Add inflammatory stimulus (e.g., LPS). B->C D 4. Incubation Incubate for a defined period (e.g., 4-24 hours). C->D E 5. Sample Collection - Collect supernatant for cytokine analysis. - Lyse cells for protein/RNA extraction. D->E F 6. Downstream Analysis E->F G ELISA: Measure TNF-α in supernatant. F->G H Western Blot: Probe lysates for total H3K27me3 and loading controls. F->H I ChIP-qPCR: Assess H3K27me3 enrichment at specific gene promoters (e.g., TNFA). F->I

Figure 2: General workflow for testing GSK-J4's anti-inflammatory effects.

Protocol 1: In Vitro Histone Demethylase Assay (MALDI-TOF)
  • Objective : To measure the direct inhibitory effect of this compound on purified JMJD3/UTX enzymes.

  • Reagents :

    • Purified JmjD3 (1 μM) or UTX (3 μM) enzyme.

    • Biotinylated H3K27me3 peptide substrate (10 µM): [Biotin-KAPRKQLATKAARK(me3)SAPATGG].[9]

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl.[9]

    • Cofactors: 50 μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM α-ketoglutarate, 2 mM ascorbate.[9]

    • This compound at various concentrations (e.g., 0-100 nM).[9]

    • Stop Solution: 10 mM EDTA.[9]

  • Procedure :

    • Incubate the purified enzyme with the peptide substrate and varying concentrations of this compound in the assay buffer with cofactors.

    • Allow the reaction to proceed at 25°C (3 minutes for JMJD3, 20 minutes for UTX).[9]

    • Stop the reaction by adding the EDTA solution.[9]

    • Desalt the reaction products using a ZipTip.

    • Spot the products onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.

    • Analyze samples on a MALDI-TOF mass spectrometer to quantify the conversion of the trimethylated peptide to the dimethylated product.[8][9]

Protocol 2: Cellular H3K27me3 Level Analysis via Western Blot
  • Objective : To determine the effect of GSK-J4 on total H3K27me3 levels in cells.

  • Procedure :

    • Cell Culture and Treatment : Seed cells (e.g., HeLa, primary macrophages, or MSCs) and allow them to adhere. Treat cells with the desired concentration of GSK-J4 (or GSK-J5 as a negative control) for a specified time (e.g., 18-24 hours).[7]

    • Histone Extraction : Lyse cells and perform an acid extraction or use a commercial kit to isolate histones.

    • Quantification : Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer : Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting :

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with a primary antibody specific for H3K27me3.

      • Incubate with a primary antibody for a loading control (e.g., total Histone H3).

      • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection : Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the relative change in H3K27me3 levels.

Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
  • Objective : To measure the enrichment of H3K27me3 at specific gene promoters.

  • Procedure :

    • Cell Treatment and Crosslinking : Treat cells with GSK-J4 as described above. Crosslink protein to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.

    • Chromatin Preparation : Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

    • Immunoprecipitation :

      • Pre-clear the chromatin with Protein A/G beads.

      • Incubate the chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.[7]

      • Add Protein A/G beads to pull down the antibody-histone-DNA complexes.

    • Washing and Elution : Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

    • Reverse Crosslinking and DNA Purification : Reverse the formaldehyde crosslinks by heating. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.

    • qPCR Analysis : Perform quantitative PCR using primers designed to amplify specific promoter regions of interest (e.g., TNFA, IL6, SOX9).[7] Analyze the data using the percent input method to determine the relative enrichment of H3K27me3.[7]

Conclusion

This compound and its prodrug GSK-J4 are powerful chemical tools that have significantly advanced our understanding of the role of H3K27me3 demethylation in controlling cell fate. By selectively inhibiting JMJD3 and UTX, this compound provides a mechanism to maintain transcriptional repression, thereby modulating a wide array of cellular differentiation pathways. Its ability to suppress inflammatory responses, inhibit osteogenesis and chondrogenesis, and alter neurogenesis highlights the therapeutic potential of targeting this epigenetic axis. The data and protocols summarized in this guide offer a foundational resource for scientists and researchers aiming to further explore the intricate connections between histone demethylation, cellular identity, and disease pathology.

References

Methodological & Application

GSK-J1 in vitro assay protocol for histone demethylase activity

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the in vitro assay protocol for determining the histone demethylase activity of GSK-J1 is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Application Notes

This compound is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2] These enzymes are responsible for removing the repressive trimethyl mark on histone H3 at lysine 27 (H3K27me3), a key epigenetic modification in gene silencing.[2][3][4] The inhibition of JMJD3 and UTX by this compound results in an increase in global H3K27me3 levels, which in turn modulates the transcription of target genes, including those involved in inflammatory responses.[1][3][5] this compound is a valuable chemical probe for studying the biological roles of H3K27 demethylation. Its ethyl ester prodrug, GSK-J4, is used for cellular assays due to its increased cell permeability.[2][6]

Quantitative Data

The inhibitory activity of this compound against a panel of histone demethylases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Target DemethylaseAlternative NameSubstrateThis compound IC50 (nM)Reference
KDM6B JMJD3H3K27me3/me228 - 60[1][7]
KDM6A UTXH3K27me3/me253
KDM5B JARID1BH3K4me3/me2170 - 950[1][2]
KDM5C JARID1CH3K4me3/me2550 - 1760[1][2]
KDM5A JARID1AH3K4me3/me26800
Other Demethylases -->20,000

Signaling Pathway and Inhibition Mechanism

JMJD3 and UTX are Fe(II) and α-ketoglutarate-dependent dioxygenases that demethylate H3K27me3.[8][9] This process removes the repressive mark, leading to gene activation. This compound inhibits this by chelating the Fe(II) ion in the enzyme's active site, preventing the demethylation reaction.[10]

GSK_J1_Inhibition_Pathway cluster_0 Histone Tail cluster_1 Enzymatic Reaction H3K27me3 H3K27me3 (Repressed State) JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) H3K27me3->JMJD3_UTX Substrate H3K27me1_2 H3K27me1/2 (Active State) JMJD3_UTX->H3K27me1_2 Demethylation Cofactors Fe(II) + α-KG Cofactors->JMJD3_UTX Cofactors GSK_J1 This compound GSK_J1->JMJD3_UTX Inhibition

Inhibition of H3K27 Demethylation by this compound.

Experimental Protocols

Two common methods for in vitro histone demethylase assays are the MALDI-TOF mass spectrometry assay and the AlphaScreen assay. Commercial colorimetric and fluorometric kits are also available for a more streamlined workflow.[11][12]

MALDI-TOF Mass Spectrometry Assay

This protocol is adapted from methods used to characterize this compound's activity.[1][7][13] It directly measures the change in mass of the histone peptide substrate upon demethylation.

Materials:

  • Purified recombinant JMJD3 or UTX enzyme.

  • Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).

  • This compound inhibitor.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.

  • Stop Solution: 10 mM EDTA.

  • ZipTips for desalting.

  • MALDI plate and α-cyano-4-hydroxycinnamic acid matrix.

  • MALDI-TOF mass spectrometer.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified enzyme (e.g., 1 µM JMJD3 or 3 µM UTX), and the H3K27me3 peptide substrate (10 µM).[1][7][13]

  • Add varying concentrations of this compound (e.g., 0 to 100 nM) or DMSO as a vehicle control to the reaction mixture.[1][7][13]

  • Initiate the reaction and incubate at 25°C. The incubation time will depend on the enzyme's activity (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[1][7][13]

  • Stop the reaction by adding the Stop Solution (10 mM EDTA).[1][7][13]

  • Desalt the reaction products using a ZipTip.

  • Spot the desalted sample onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.[1][7][13]

  • Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a high-throughput method used for screening and profiling inhibitors.[2]

Materials:

  • Purified recombinant histone demethylase (e.g., JMJD3 at 1 nM).[2]

  • Biotinylated H3K27me3 histone peptide substrate.

  • This compound inhibitor.

  • AlphaScreen donor and acceptor beads.

  • Assay buffer appropriate for the enzyme.

  • 384-well proxiplates.

  • Plate reader capable of AlphaScreen detection.

Procedure:

  • Add 5 µL of assay buffer containing the demethylase enzyme to the wells of a 384-well plate.[2]

  • Add titrated amounts of the this compound compound (e.g., 0.1 µL) to each well.[2]

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[2]

  • Initiate the demethylase reaction by adding the peptide substrate.

  • Incubate for a set period (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Stop the reaction and add the AlphaScreen detection reagents (e.g., acceptor beads conjugated to an antibody that recognizes the demethylated product and donor beads conjugated to streptavidin to bind the biotinylated peptide).

  • Incubate in the dark to allow for bead proximity binding.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of demethylated product.

  • Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Diagram

The general workflow for an in vitro histone demethylase inhibition assay is illustrated below.

Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B 2. Set up Reaction (Enzyme + Buffer + Inhibitor) A->B C 3. Pre-incubate (e.g., 15 min at RT) B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Incubate (e.g., 3-60 min at 25°C) D->E F 6. Stop Reaction (e.g., Add EDTA) E->F G 7. Detection F->G H MALDI-TOF MS G->H I AlphaScreen G->I J Colorimetric/Fluorometric G->J K 8. Data Analysis (Calculate IC50) G->K

General workflow for an in vitro histone demethylase assay.

References

Application Notes and Protocols: GSK-J4 Treatment of Primary Macrophages for Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing GSK-J4, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), in primary macrophage cultures. GSK-J1, the active compound, exhibits poor cell permeability; therefore, its ethyl ester prodrug, GSK-J4, is recommended for cellular assays.[1][2] GSK-J4 readily crosses the cell membrane and is rapidly hydrolyzed by intracellular esterases to yield the active this compound. This document outlines the optimal GSK-J4 concentration for modulating pro-inflammatory responses in primary macrophages, detailed protocols for relevant experiments, and the underlying signaling pathway.

Mechanism of Action

This compound/J4 targets the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX. These enzymes are responsible for removing the methyl groups from tri-methylated histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. In pro-inflammatory conditions, such as stimulation with lipopolysaccharide (LPS), the expression of JMJD3 is upregulated.[3][4] JMJD3 then demethylates H3K27 at the promoters of inflammatory genes, leading to their transcriptional activation and the production of cytokines like TNF-α. This compound competitively inhibits the binding of the co-factor α-ketoglutarate to the catalytic site of JMJD3 and UTX, preventing the demethylation of H3K27me3.[2][5] This leads to the maintenance of a repressive chromatin state at inflammatory gene loci, thereby reducing their expression and mitigating the pro-inflammatory macrophage response.[1][6]

GSK-J4_Mechanism_of_Action cluster_0 Macrophage Nucleus cluster_1 External Stimulus cluster_2 Inhibitor Inflammatory_Genes Inflammatory Gene Loci (e.g., TNFA) Transcription_Active Transcription Active Inflammatory_Genes->Transcription_Active leads to H3K27me3 H3K27me3 (Repressive Mark) H3K27me3->Inflammatory_Genes silences Transcription_Suppressed Transcription Suppressed H3K27me3->Transcription_Suppressed maintains JMJD3_UTX JMJD3 / UTX (Demethylase) JMJD3_UTX->H3K27me3 removes mark LPS LPS LPS->JMJD3_UTX Upregulates GSK_J4 GSK-J4 (Prodrug) GSK_J1 This compound (Active) GSK_J4->GSK_J1 Hydrolysis in cell GSK_J1->JMJD3_UTX Inhibits

Caption: Mechanism of GSK-J4 action in macrophages.

Data Presentation: Optimal GSK-J4 Concentrations

The optimal concentration of GSK-J4 can vary depending on the specific primary macrophage type (e.g., human monocyte-derived, mouse bone marrow-derived) and the experimental endpoint. The following tables summarize effective concentrations from published studies.

Table 1: GSK-J4 Concentrations for Inhibiting Pro-inflammatory Cytokine Production

Cell TypeStimulusCytokine MeasuredEffective GSK-J4 ConcentrationNotesReference
Human Primary MacrophagesLPSTNF-αIC50: 9 µMDose-dependent inhibition observed.[6][7]
Human Primary MacrophagesLPSVarious Cytokines (PCR array)30 µMSignificantly reduced expression of 16 out of 34 LPS-driven cytokines.[7]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Angiotensin IIIl1b, Tnfa, Il1210 µMReversed the upregulation of inflammatory cytokines.[8]

Table 2: GSK-J4 Concentrations for Cellular Assays

Cell TypeAssayEffective GSK-J4 ConcentrationNotesReference
HeLa Cells (JMJD3-transfected)H3K27me3 Immunostaining25 µMPreserved nuclear H3K27me3 staining.[1][6]
Mouse Mammary Epithelial CellsCell Viability (CCK-8)0.1 µM, 1 µM, 10 µM100 µM showed significant cytotoxicity.[9]

Experimental Protocols

Protocol 1: Isolation and Culture of Human Primary Monocyte-Derived Macrophages (MDMs)

This protocol describes the isolation of monocytes from peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.

Materials:

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • CD14 MicroBeads (for positive selection, optional but recommended)

Procedure:

  • Dilute whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood onto Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash PBMCs with HBSS and centrifuge at 300 x g for 10 minutes. Repeat the wash.

  • (Optional) Isolate CD14+ monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol. This provides a purer monocyte population.

  • Resuspend the monocyte pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • Plate the cells at the desired density in tissue culture plates.

  • To differentiate monocytes into macrophages, culture the cells in complete RPMI 1640 medium containing 50-100 ng/mL of human M-CSF.

  • Incubate at 37°C in a 5% CO2 incubator for 6-7 days, replacing the medium every 2-3 days.

Protocol 2: GSK-J4 Treatment and LPS Stimulation

This protocol details the treatment of differentiated macrophages with GSK-J4 followed by inflammatory stimulation.

Materials:

  • Differentiated primary macrophages (from Protocol 1)

  • GSK-J4 (and inactive isomer GSK-J5 as a control, optional)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete RPMI 1640 medium

  • DMSO (for dissolving GSK-J4/J5)

Procedure:

  • Prepare a stock solution of GSK-J4 (e.g., 10 mM in DMSO). The inactive isomer GSK-J5 can be used as a negative control.

  • On the day of the experiment, aspirate the culture medium from the differentiated macrophages.

  • Add fresh complete RPMI 1640 medium containing the desired final concentration of GSK-J4 (e.g., 1-30 µM). A vehicle control (DMSO) should be run in parallel.

  • Pre-incubate the cells with GSK-J4 for 1-2 hours at 37°C.

  • Add LPS to the medium to a final concentration of 10-100 ng/mL to induce an inflammatory response.

  • Incubate for the desired period. For cytokine analysis, a 4-24 hour incubation is typical. For signaling or ChIP analysis, shorter time points (e.g., 1-2 hours) may be appropriate.[7]

  • After incubation, collect the cell supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA extraction.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27me3

This protocol provides a general workflow for performing ChIP to assess the effect of GSK-J4 on H3K27me3 levels at specific gene promoters.

Materials:

  • Treated macrophages (from Protocol 2)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Micrococcal nuclease or sonicator for chromatin shearing

  • Anti-H3K27me3 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR analysis of target gene promoters (e.g., TNFA)

Procedure:

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.

  • Cell Lysis: Harvest and wash the cells. Lyse the cell membrane to release the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet and shear the chromatin into fragments of 200-1000 bp. This can be done by enzymatic digestion (micrococcal nuclease) or physical shearing (sonication).

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the cleared chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers specific to the promoter regions of target inflammatory genes.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Downstream Analysis PBMC_Isolation 1. Isolate PBMCs from whole blood Monocyte_Purification 2. Purify CD14+ Monocytes PBMC_Isolation->Monocyte_Purification Macrophage_Differentiation 3. Differentiate into Macrophages (6-7 days with M-CSF) Monocyte_Purification->Macrophage_Differentiation GSKJ4_Pretreatment 4. Pre-treat with GSK-J4 (e.g., 9 µM, 1-2 hours) Macrophage_Differentiation->GSKJ4_Pretreatment LPS_Stimulation 5. Stimulate with LPS (e.g., 100 ng/mL) GSKJ4_Pretreatment->LPS_Stimulation Cytokine_Analysis Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Analysis 6-24h Gene_Expression Gene Expression (qPCR) LPS_Stimulation->Gene_Expression 2-6h ChIP_Assay H3K27me3 ChIP-qPCR LPS_Stimulation->ChIP_Assay 1-2h

Caption: Workflow for GSK-J4 treatment of primary macrophages.

References

Application Notes and Protocols for GSK-J1 Administration in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of GSK-J1, a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), in various mouse models of inflammation. The pro-drug form, GSK-J4, which exhibits improved cell permeability, is also covered.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the catalytic activity of JMJD3 and UTX.[1] This leads to an increase in the repressive histone mark H3K27me3 at the promoters of pro-inflammatory genes, thereby downregulating their expression.[1][2] Key signaling pathways affected include the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways, which are crucial in the inflammatory response.[1][2] By modulating the epigenetic landscape, this compound can effectively reduce the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

Signaling Pathway of this compound in Inflammation

GSK_J1_Pathway This compound Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_epigenetic Epigenetic Regulation cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates JMJD3 JMJD3/UTX NFkB->JMJD3 induces H3K27me3_inc H3K27me3 Increase Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) JMJD3->Cytokines activates transcription by demethylating H3K27me3 H3K27me3_inc->Cytokines represses transcription GSKJ1 This compound / GSK-J4 GSKJ1->JMJD3 inhibits GSKJ1->H3K27me3_inc leads to Inflammation Inflammation Cytokines->Inflammation promotes

Caption: this compound inhibits JMJD3/UTX, increasing H3K27me3 and suppressing inflammatory gene expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and GSK-J4 in different mouse models of inflammation.

Table 1: Effect of this compound on LPS-Induced Mastitis in Mice

ParameterControl (LPS only)This compound + LPS (1 mg/kg)Fold Change/ReductionReference
MPO Activity (U/g tissue)~6.5~3.0~54% reduction[2]
TNF-α mRNA (relative expression)~7.0~3.5~50% reduction[2]
IL-1β mRNA (relative expression)~6.0~2.5~58% reduction[2]
IL-6 mRNA (relative expression)~8.0~4.0~50% reduction[2]

Table 2: Effect of GSK-J4 on Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

ParameterVehicleGSK-J4 (0.5 mg/kg)OutcomeReference
Mean Max Clinical Score~3.5~2.0Significant reduction in disease severity[3]
Disease Incidence8/88/8No change[3]
Mean Day of Onset~12~14Slight delay in onset[3]

Table 3: Effect of GSK-J4 on DSS-Induced Colitis in C57BL/6 Mice

ParameterVehicle (DSS only)GSK-J4 + DSS (1 mg/kg)OutcomeReference
Body Weight Change (Day 14)~ -15%~ -5%Significant attenuation of weight loss[4]
Colon Length (cm)~6.0~7.5Significant prevention of colon shortening[4]
IL-6 in gut mucosa (pg/mg)~120~60~50% reduction[4]
IL-17 in gut mucosa (pg/mg)~250~120~52% reduction[4]

Experimental Protocols

A generalized workflow for in vivo administration of this compound/J4 is depicted below.

Experimental_Workflow General Workflow for In Vivo this compound/J4 Studies cluster_prep Preparation cluster_induction Induction & Treatment cluster_analysis Analysis Acclimatize Animal Acclimatization Randomize Randomization into Groups (Vehicle, this compound/J4) Acclimatize->Randomize Prepare Prepare this compound/J4 Formulation Randomize->Prepare Treat This compound/J4 Administration (pre- or co-treatment) Prepare->Treat Induce Induction of Inflammation (e.g., LPS, DSS, MOG) Treat->Induce Timing is model-dependent Monitor Daily Monitoring (Weight, Clinical Score) Induce->Monitor Sacrifice Euthanasia & Tissue Collection Monitor->Sacrifice Histo Histopathology Sacrifice->Histo Cyto Cytokine/Protein Analysis (ELISA, Western Blot) Sacrifice->Cyto Gene Gene Expression Analysis (qPCR) Sacrifice->Gene

Caption: A typical experimental workflow for evaluating this compound/J4 in mouse inflammation models.

Protocol 1: LPS-Induced Mastitis Model

This protocol is adapted from studies investigating the effect of this compound on lipopolysaccharide (LPS)-induced mammary gland inflammation.[2]

1. Animals:

  • Lactating mice (e.g., BALB/c) on day 10 of lactation.

2. Materials:

  • This compound (Selleck, S7581 or similar)

  • Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich, L2880 or similar)

  • Vehicle (e.g., sterile PBS with a solubilizing agent like DMSO, final concentration <1%)

  • Syringes and needles for injection.

3. Experimental Procedure:

  • On day 10 of lactation, separate the pups from their mothers.

  • Randomly divide the mice into three groups: Control (vehicle only), LPS treatment, and this compound + LPS.

  • Administer this compound at a dose of 1 mg/kg via intraperitoneal (i.p.) injection to the treatment group. Administer an equivalent volume of vehicle to the control and LPS groups.

  • One hour after the this compound or vehicle injection, induce mastitis by injecting LPS (0.2 mg/mL) into the fourth inguinal mammary gland.

  • Twenty-four hours after the LPS injection, euthanize the mice.

  • Collect the mammary glands for downstream analysis, such as histopathology, myeloperoxidase (MPO) activity assays, and gene expression analysis for inflammatory cytokines (TNF-α, IL-1β, IL-6).

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the use of the pro-drug GSK-J4 in a common model for multiple sclerosis.[3]

1. Animals:

  • Female C57BL/6 mice, 8-12 weeks old.

2. Materials:

  • GSK-J4 (pro-drug of this compound)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Vehicle (appropriate for GSK-J4 solubilization)

3. Experimental Procedure:

  • EAE Induction (Day 0):

    • Emulsify MOG35-55 in CFA.

    • Immunize mice subcutaneously with the MOG35-55/CFA emulsion.

    • Administer pertussis toxin (typically 200-300 ng) via i.p. injection.

  • Second PTX Injection (Day 2):

    • Administer a second dose of pertussis toxin via i.p. injection.

  • GSK-J4 Administration:

    • Administer GSK-J4 at a dose of 0.5 mg/kg daily from day 1 to day 5 post-induction. The route of administration should be consistent (e.g., i.p.).

    • Administer an equivalent volume of vehicle to the control group.

  • Monitoring:

    • Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record body weight.

  • Analysis:

    • At the experimental endpoint (typically 21-28 days post-induction), euthanize the mice and collect spinal cords and brains for histological analysis of inflammation and demyelination, and for analysis of immune cell infiltration.

Protocol 3: Dextran Sodium Sulphate (DSS)-Induced Colitis Model

This protocol describes the use of GSK-J4 to ameliorate inflammation in a model of inflammatory bowel disease.[4][5][6]

1. Animals:

  • C57BL/6 mice, 8-10 weeks old.

2. Materials:

  • GSK-J4

  • Dextran sodium sulphate (DSS), 36-50 kDa

  • Vehicle (appropriate for GSK-J4 solubilization)

3. Experimental Procedure:

  • Colitis Induction:

    • Induce acute colitis by administering 1.5% (w/v) DSS in the drinking water for a specified period (e.g., 5-7 days).[4][6]

  • GSK-J4 Administration:

    • Starting on the same day as DSS administration, treat mice daily with GSK-J4 at a dose of 1 mg/kg (route of administration, e.g., oral gavage or i.p., should be kept consistent).

    • Administer an equivalent volume of vehicle to the control group.

  • Monitoring:

    • Monitor mice daily for body weight changes, stool consistency, and signs of rectal bleeding. A disease activity index (DAI) can be calculated.

  • Analysis:

    • At the end of the DSS administration period or a few days after (e.g., day 9-14), euthanize the mice.

    • Measure the colon length as an indicator of inflammation.

    • Collect colon tissue for histological analysis of inflammation and for measuring the levels of pro-inflammatory cytokines (e.g., IL-6, IL-17) by ELISA or qPCR.[4]

References

Application Notes: GSK-J4 as a Cell-Permeable Prodrug of GSK-J1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes play a critical role in epigenetic regulation by removing the repressive trimethyl mark on histone H3 at lysine 27 (H3K27me3), thereby activating gene expression.[4] However, the therapeutic and research applications of this compound are limited by its highly polar carboxylate group, which restricts its ability to cross cell membranes.[5][6] To overcome this limitation, GSK-J4 was developed as a cell-permeable prodrug.[5][6] GSK-J4 is the ethyl ester derivative of this compound, which effectively masks the polar carboxylate group, allowing for passive diffusion across the cell membrane.[5][6] Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, this compound.[6] This strategy enables the study of JMJD3/UTX inhibition in cellular and in vivo models.

Mechanism of Action

GSK-J4 serves as an effective delivery vehicle for the active compound this compound. Upon entering the cell, intracellular esterases cleave the ethyl ester group, converting GSK-J4 into this compound.[6] The active this compound then inhibits JMJD3 and UTX by chelating the Fe(II) ion in the enzyme's active site and mimicking the binding of the co-factor α-ketoglutarate.[6] This inhibition prevents the demethylation of H3K27me3, a key repressive epigenetic mark.[4][7] Consequently, the levels of H3K27me3 increase at target gene promoters, leading to chromatin condensation and transcriptional repression.[4][7] This mechanism is crucial for modulating inflammatory responses and has shown therapeutic potential in various disease models, including inflammatory diseases and cancer.[4][8][9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and GSK-J4
CompoundTarget EnzymeIC₅₀Assay Type
This compound JMJD3 (KDM6B)60 nMCell-free assay[1][2]
UTX (KDM6A)60 nM (Implied)Cell-free assay[1]
JARID1B (KDM5B)0.95 µM - 170 nMCell-free assay[1][10]
JARID1C (KDM5C)1.76 µM - 550 nMCell-free assay[1][10]
GSK-J4 JMJD3 (KDM6B)8.6 µMAlphaLISA[11][12]
UTX (KDM6A)6.6 µMAlphaLISA[11][12]
KDM5BSimilar to KDM6BCell-based assay[12]
KDM4CSimilar to KDM6BCell-based assay[12]

Note: The IC₅₀ values for GSK-J4 in cell-free assays are expected to be high (>50 µM) as it requires conversion to this compound to be active.[6]

Table 2: Effective Concentrations of GSK-J4 in Cellular Assays
Cell TypeApplicationConcentrationOutcomeReference
Human Primary MacrophagesInhibition of TNF-α release9 µM (IC₅₀)Reduced pro-inflammatory cytokine production[5][13][14]
HeLa CellsPrevention of JMJD3-induced H3K27me3 loss25 µM - 30 µMPreserved nuclear H3K27me3 staining[5][6]
Dendritic Cells (DCs)Induction of tolerogenic phenotype25 nMReduced expression of co-stimulatory molecules[15]
Acute Myeloid Leukemia (KG-1a)Induction of apoptosis and cell cycle arrest4 µMIncreased expression of apoptosis-related proteins[16]
Glioma Cells (U87, U251)Inhibition of proliferation and migrationConcentration-dependentInduced apoptosis in glioma cells[17]
Differentiating Embryoid BodiesInhibition of proliferation10 µMInduced cell death[18]
Prostate Cancer CellsReduction of proliferation6 µM - 16 µMIncreased H3K27me3 levels[19]
Table 3: In Vivo Administration of GSK-J4
Animal ModelDiseaseDosage & AdministrationOutcomeReference
DB/DB MiceDiabetic CardiomyopathyIntraperitoneal injection, every 2 daysAmeliorated cardiomyocyte injury[7]
Balb/c Nude MiceProstate Cancer Xenografts50 mg/kg, daily intraperitoneal injection for 10 daysDecreased tumor growth in androgen-dependent xenografts[20][21]
Streptozotocin-induced Diabetic MiceDiabetic Kidney DiseaseNot specifiedReduced proteinuria and glomerulosclerosis[22]
MiceExperimental Autoimmune Encephalomyelitis (EAE)In vivo administrationAmeliorated disease severity[8]
MiceAcute Murine ToxoplasmosisOral administration for 5 daysSignificantly elongated survival time[23]

Visualizations

Prodrug Conversion and Mechanism of Action

G cluster_outside Extracellular Space cluster_cell Intracellular Space GSKJ4_out GSK-J4 (Prodrug) GSKJ4_in GSK-J4 GSKJ4_out->GSKJ4_in Cellular Uptake (Permeable) Esterases Intracellular Esterases GSKJ4_in->Esterases Hydrolysis GSKJ1 This compound (Active Drug) Esterases->GSKJ1 JMJD3_UTX JMJD3 / UTX (Demethylases) GSKJ1->JMJD3_UTX Inhibition H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Demethylation H3K27me2 H3K27me2 H3K27me3->H3K27me2 GeneRepression Target Gene Repression H3K27me3->GeneRepression Maintains G cluster_analysis Examples of Analysis start Seed Cells culture Culture Cells (e.g., 24h) start->culture treatment Treat with GSK-J4 (or Vehicle Control) culture->treatment incubation Incubate (e.g., 24-72h) treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis wb Western Blot (H3K27me3 levels) analysis->wb chip ChIP-qPCR (Gene-specific H3K27me3) analysis->chip via Viability Assay (e.g., CCK-8) analysis->via G cluster_nucleus Nucleus JMJD3_UTX JMJD3 / UTX H3K27me3 Histone H3 (Lysine 27 Trimethylated) JMJD3_UTX->H3K27me3 Demethylates Chromatin_Closed Condensed Chromatin (Repressed State) H3K27me3->Chromatin_Closed Promotes Chromatin_Open Open Chromatin (Active State) Transcription Gene Transcription Chromatin_Closed->Transcription Blocks Chromatin_Open->Transcription Allows GSKJ1 This compound (from GSK-J4) GSKJ1->JMJD3_UTX Inhibits Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->JMJD3_UTX Induces Expression

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with GSK-J1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Chromatin Immunoprecipitation (ChIP) coupled with GSK-J1 treatment to investigate the epigenetic regulation of gene expression. This compound is a potent and selective inhibitor of the H3K27me3 demethylases, JMJD3 (KDM6B) and UTX (KDM6A). Inhibition of these enzymes leads to an increase in the repressive histone mark H3K27me3 at specific gene promoters, thereby modulating gene transcription. These protocols are designed to assist researchers in studying the effects of this compound on chromatin dynamics and gene regulation.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The methylation of lysine 27 on histone H3 (H3K27me3) is a well-established repressive mark associated with gene silencing. The levels of H3K27me3 are dynamically regulated by histone methyltransferases and demethylases. This compound is a small molecule inhibitor that specifically targets the JmjC domain-containing histone demethylases JMJD3 and UTX, which are responsible for removing the methyl groups from H3K27me3. By inhibiting these enzymes, this compound treatment leads to an accumulation of H3K27me3 at target gene loci, resulting in transcriptional repression.

ChIP is a powerful technique used to identify the in vivo interaction between proteins and DNA. When combined with this compound treatment, ChIP can be utilized to map the genome-wide changes in H3K27me3 occupancy and to identify the specific genes regulated by JMJD3 and UTX. This approach is particularly valuable for understanding the role of H3K27me3 dynamics in various biological processes, including development, inflammation, and cancer.

Data Presentation

The following tables summarize quantitative data from representative ChIP-qPCR experiments demonstrating the effect of this compound treatment on H3K27me3 enrichment at the promoters of target genes.

Cell Line/TissueTreatmentTarget GeneFold Enrichment of H3K27me3 (vs. IgG Control)Reference
Mouse Mammary Epithelial Cells (MECs)LPS (Lipopolysaccharide)TnfaIncreased[1]
Mouse Mammary Epithelial Cells (MECs)LPS + this compoundTnfaSignificantly Increased vs. LPS alone[1]
Mouse Mammary Epithelial Cells (MECs)LPSIl1bIncreased[1]
Mouse Mammary Epithelial Cells (MECs)LPS + this compoundIl1bSignificantly Increased vs. LPS alone[1]
Mouse Mammary Epithelial Cells (MECs)LPSIl6Increased[1]
Mouse Mammary Epithelial Cells (MECs)LPS + this compoundIl6Significantly Increased vs. LPS alone[1]

Note: The referenced study demonstrated a qualitative increase in H3K27me3 enrichment through ChIP-PCR images. The table reflects this observation as an "Increased" or "Significantly Increased" fold enrichment. For precise quantitative analysis, it is recommended to perform ChIP-qPCR and calculate fold enrichment using the 2^-(ΔΔCt) method.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental workflow for a ChIP experiment, the following diagrams are provided.

GSK_J1_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_demethylases H3K27 Demethylases cluster_histone_modification Histone Modification cluster_gene_regulation Gene Regulation cluster_downstream_pathway Downstream Signaling GSKJ1 This compound JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSKJ1->JMJD3_UTX Inhibits H3K27me3 H3K27me3 ↑ JMJD3_UTX->H3K27me3 Demethylates H3K27me2 H3K27me2 Inflammatory_Genes Inflammatory Gene Promoters (e.g., Tnfa, Il1b, Il6) H3K27me3->Inflammatory_Genes Binds to TLR4 TLR4 Expression ↓ H3K27me3->TLR4 Represses Transcription_Repression Transcription Repression Inflammatory_Genes->Transcription_Repression Leads to NFkB NF-κB Signaling ↓ TLR4->NFkB Activates

Caption: this compound signaling pathway.

ChIP_Workflow cluster_treatment Cell Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture GSKJ1_Treatment 2. This compound Treatment (e.g., 10 µM for 48h) Cell_Culture->GSKJ1_Treatment Crosslinking 3. Cross-linking (Formaldehyde) GSKJ1_Treatment->Crosslinking Cell_Lysis 4. Cell Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 5. Chromatin Shearing (Sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 6. Immunoprecipitation (Anti-H3K27me3 Antibody) Chromatin_Shearing->Immunoprecipitation Washing 7. Washing Immunoprecipitation->Washing Elution 8. Elution Washing->Elution Reverse_Crosslinking 9. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 10. DNA Purification Reverse_Crosslinking->DNA_Purification qPCR 11a. qPCR DNA_Purification->qPCR Sequencing 11b. Sequencing (ChIP-seq) DNA_Purification->Sequencing

Caption: ChIP experimental workflow.

Experimental Protocols

This section provides a detailed protocol for performing a ChIP experiment on cultured cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials
  • Cell culture medium and supplements

  • This compound (or its cell-permeable prodrug, GSK-J4)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Protease Inhibitor Cocktail

  • Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40)

  • Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • RNase A

  • Proteinase K

  • Anti-H3K27me3 ChIP-grade antibody

  • Normal Rabbit IgG (Isotype control)

  • Protein A/G magnetic beads

  • DNA purification kit

  • qPCR primers for target and control regions

Protocol

1. Cell Culture and this compound Treatment 1.1. Culture cells to a confluence of 80-90%. 1.2. Treat cells with the desired concentration of this compound or GSK-J4 for the appropriate duration. A starting point is 10 µM GSK-J4 for 48 hours.[2] A vehicle control (e.g., DMSO) should be run in parallel.

2. Cross-linking 2.1. Add formaldehyde directly to the culture medium to a final concentration of 1%. 2.2. Incubate for 10 minutes at room temperature with gentle shaking. 2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. 2.4. Incubate for 5 minutes at room temperature. 2.5. Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing 3.1. Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation. 3.2. Resuspend the cell pellet in Cell Lysis Buffer with protease inhibitors and incubate on ice for 10-15 minutes. 3.3. Pellet the nuclei by centrifugation and discard the supernatant. 3.4. Resuspend the nuclear pellet in Nuclear Lysis Buffer with protease inhibitors. 3.5. Shear the chromatin to an average size of 200-1000 bp using a sonicator. The sonication conditions (power, duration, cycles) must be optimized for each cell type and instrument. 3.6. Centrifuge to pellet cellular debris and transfer the supernatant (chromatin) to a new tube.

4. Immunoprecipitation 4.1. Dilute the sheared chromatin with ChIP Dilution Buffer. 4.2. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation. 4.3. Pellet the beads and transfer the supernatant to a new tube. 4.4. Save a small aliquot of the pre-cleared chromatin as "Input" control. 4.5. Add the anti-H3K27me3 antibody and the IgG control to separate aliquots of the pre-cleared chromatin. 4.6. Incubate overnight at 4°C with rotation. 4.7. Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

5. Washing and Elution 5.1. Pellet the beads on a magnetic stand and discard the supernatant. 5.2. Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound proteins. 5.3. Elute the immunoprecipitated complexes from the beads by incubating with Elution Buffer.

6. Reverse Cross-linking and DNA Purification 6.1. Add NaCl to the eluates and the input sample to a final concentration of 0.2 M and incubate at 65°C for 4-6 hours or overnight to reverse the cross-links. 6.2. Treat the samples with RNase A and then with Proteinase K to remove RNA and proteins. 6.3. Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

7. Downstream Analysis 7.1. qPCR: Quantify the enrichment of specific DNA sequences in the ChIP samples relative to the input and IgG controls using real-time quantitative PCR (qPCR). The results can be expressed as "percent input" or "fold enrichment". 7.2. ChIP-seq: Prepare a sequencing library from the purified ChIP DNA and perform high-throughput sequencing to identify the genome-wide distribution of H3K27me3.

Troubleshooting and Considerations

  • This compound/J4 Concentration and Treatment Time: The optimal concentration and duration of this compound/J4 treatment may vary depending on the cell type and the specific biological question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Antibody Specificity: The success of a ChIP experiment is highly dependent on the quality and specificity of the antibody. Use a ChIP-validated antibody for H3K27me3.

  • Chromatin Shearing: Inefficient or excessive shearing can lead to poor results. It is crucial to optimize the sonication conditions to obtain chromatin fragments in the desired size range.

  • Controls: Appropriate controls, including a "no antibody" control and an isotype (IgG) control, are essential to assess the level of non-specific binding. An input control is necessary for data normalization.

  • Data Analysis: For ChIP-qPCR, data can be analyzed using the percent input method or the fold enrichment method. For ChIP-seq, a bioinformatics pipeline is required for read alignment, peak calling, and downstream analysis.

By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize ChIP in conjunction with this compound treatment to gain valuable insights into the epigenetic regulation of gene expression mediated by H3K27me3.

References

GSK-J1: Applications in Studying Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key process in regulating the inflammatory response at the molecular level is the epigenetic modification of histones. GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] By inhibiting the removal of the repressive H3K27me3 mark, this compound can modulate the expression of inflammatory genes, making it a valuable tool for studying and potentially treating neuroinflammatory conditions.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in neuroinflammation research.

Mechanism of Action

This compound is a small molecule that competitively inhibits the 2-oxoglutarate binding site of JMJD3 and UTX, enzymes responsible for demethylating histone H3 at lysine 27 (H3K27me3 and H3K27me2).[4] This repressive histone mark is associated with gene silencing. In the context of neuroinflammation, pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the upregulation of JMJD3, subsequent removal of H3K27me3 at the promoters of inflammatory genes, and their increased transcription. This compound blocks this process, leading to the maintenance of the H3K27me3 mark and suppression of pro-inflammatory gene expression.[3][5] The prodrug GSK-J4 is an ethyl ester derivative of this compound that exhibits enhanced cell permeability and is often used for in vitro and in vivo studies.[6]

Applications in Neuroinflammation Research

  • Investigation of Microglial and Astrocytic Activation: this compound can be used to study the role of H3K27 demethylation in the activation of microglia and astrocytes, the primary immune cells of the central nervous system. By treating cell cultures with this compound, researchers can assess its impact on the production of key inflammatory mediators.

  • Modulation of Cytokine and Chemokine Expression: A primary application of this compound is to inhibit the expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines from glial cells stimulated with inflammatory agents like LPS.[3][5]

  • In Vivo Models of Neuroinflammation: The cell-permeable prodrug GSK-J4 can be administered in animal models of neuroinflammation to investigate the therapeutic potential of targeting H3K27 demethylation. This allows for the study of its effects on disease progression, neuronal damage, and behavioral outcomes.

  • Elucidation of Inflammatory Signaling Pathways: this compound is a valuable tool to dissect the epigenetic regulation of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and NF-κB pathways, which are central to the neuroinflammatory response.[3][5]

Data Presentation

In Vitro Efficacy of this compound and its Prodrug GSK-J4
Cell TypeStimulantCompoundParameter MeasuredIC50 / Effective ConcentrationReference
Human primary macrophagesLPSThis compoundTNF-α productionIC50: 9 µM (as GSK-J4)[6]
Mouse Mammary Epithelial CellsLPSThis compoundCell ViabilityNo significant cytotoxicity up to 10 µM[7]
Mouse Mammary Epithelial CellsLPSThis compoundTnfa, Il1b, Il6 mRNASignificant reduction at 1 µM and 10 µM[7]
Selectivity Profile of this compound
DemethylaseIC50 (nM)Reference
JMJD3 (KDM6B)60[1][4]
UTX (KDM6A)60[1]
JARID1B950[6]
JARID1C1760[6]
Other Jmj enzymes>10-fold selectivity[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of LPS-Induced Microglial Activation

This protocol describes the treatment of a microglial cell line (e.g., BV-2) with this compound followed by LPS stimulation to assess the effect on inflammatory cytokine production.

Materials:

  • BV-2 microglial cells

  • DMEM (supplemented with 10% FBS, 1% penicillin/streptomycin)

  • This compound (or GSK-J4)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction, RT-qPCR, or ELISA

Procedure:

  • Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed BV-2 cells in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: The following day, replace the medium with fresh DMEM. Prepare stock solutions of this compound in DMSO. Pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 100 ng/mL to the wells (except for the unstimulated control group).

  • Incubation: Incubate the plates for 6-24 hours, depending on the downstream analysis (6 hours for gene expression analysis, 24 hours for protein/cytokine analysis).

  • Sample Collection:

    • For Gene Expression: Aspirate the medium, wash cells with PBS, and lyse the cells for RNA extraction.

    • For Cytokine Analysis: Collect the cell culture supernatant for analysis by ELISA or cytokine array.

  • Analysis: Perform RT-qPCR to measure the mRNA levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2) or use ELISA kits to quantify the concentration of secreted cytokines in the supernatant.

Protocol 2: In Vivo Administration of GSK-J4 in a Mouse Model of Neuroinflammation

This protocol provides a general framework for administering GSK-J4 to mice in an LPS-induced systemic inflammation model, which is known to cause neuroinflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • GSK-J4

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • GSK-J4 Preparation: Prepare a suspension of GSK-J4 in the vehicle. Sonication may be required to achieve a uniform suspension.

  • GSK-J4 Administration: Administer GSK-J4 (e.g., 1-10 mg/kg) or vehicle via intraperitoneal injection.

  • LPS Challenge: One hour after GSK-J4 administration, induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.) dissolved in sterile saline.

  • Monitoring: Monitor the animals for signs of sickness (e.g., lethargy, piloerection).

  • Tissue Collection: At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the mice and collect brain tissue. The brain can be dissected into specific regions (e.g., hippocampus, cortex) for further analysis.

  • Analysis: Process the brain tissue for analysis of inflammatory markers by RT-qPCR, Western blotting, immunohistochemistry, or ELISA.

Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3

This protocol describes the procedure to assess the enrichment of the H3K27me3 mark at the promoter of a specific inflammatory gene in glial cells following this compound treatment.

Materials:

  • Glial cells (e.g., primary microglia or astrocytes)

  • This compound

  • LPS

  • Formaldehyde (1%)

  • Glycine

  • ChIP lysis buffer

  • Sonicator

  • Anti-H3K27me3 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for the promoter region of the target gene and a negative control region

  • SYBR Green qPCR master mix

Procedure:

  • Cell Treatment: Treat glial cells with this compound and/or LPS as described in Protocol 1.

  • Cross-linking: Fix the cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG antibody.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter of the inflammatory gene of interest and a negative control genomic region. Calculate the enrichment of H3K27me3 as a percentage of input DNA.

Visualizations

Signaling Pathway of this compound in Modulating Neuroinflammation

GSK_J1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Inflam_Genes Inflammatory Gene Promoters NFkB_nuc->Inflam_Genes Binds Transcription Transcription Inflam_Genes->Transcription JMJD3 JMJD3/UTX H3K27me3_on H3K27me3 (Repressive Mark) JMJD3->H3K27me3_on Demethylates H3K27me3_on->Transcription Inhibits H3K27me3_off H3K27me2/1 (Active Mark) H3K27me3_on->H3K27me3_off GSKJ1 This compound GSKJ1->JMJD3 H3K27me3_off->Transcription Allows

Caption: this compound inhibits JMJD3/UTX, preventing the removal of the repressive H3K27me3 mark at inflammatory gene promoters, thereby suppressing transcription initiated by the TLR4-NF-κB pathway.

Experimental Workflow for Studying this compound Effects on Neuroinflammation

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Glial Cell Culture (Microglia/Astrocytes) Treatment 2. Pre-treatment: This compound or Vehicle Cell_Culture->Treatment Stimulation 3. Stimulation: LPS or Control Treatment->Stimulation Sample_Collection 4. Sample Collection (Supernatant, Cells, Nuclei) Stimulation->Sample_Collection Gene_Expression Gene Expression (RT-qPCR) Sample_Collection->Gene_Expression Protein_Expression Protein Expression (Western Blot) Sample_Collection->Protein_Expression Cytokine_Secretion Cytokine Secretion (ELISA) Sample_Collection->Cytokine_Secretion Epigenetic_Analysis Epigenetic Analysis (ChIP-qPCR for H3K27me3) Sample_Collection->Epigenetic_Analysis

Caption: A typical experimental workflow for investigating the anti-inflammatory effects of this compound on glial cells.

References

Application Notes and Protocols for In Vivo Delivery of GSK-J1 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for GSK-J1, a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), in preclinical research. Due to its limited cell permeability, in vivo studies typically utilize its cell-permeable ethyl ester prodrug, GSK-J4, which is rapidly hydrolyzed to this compound within cells. This document details administration routes, dosages, and vehicle formulations for GSK-J4 in various preclinical models and provides standardized protocols for its preparation and administration.

Data Presentation: In Vivo Administration of GSK-J4

The following tables summarize quantitative data from preclinical studies involving the in vivo administration of GSK-J4.

Table 1: Summary of In Vivo Studies Utilizing GSK-J4

Preclinical ModelAnimal SpeciesAdministration RouteDosage RangeDosing ScheduleVehicleReference
MastitisMouseIntraperitoneal (i.p.)1 mg/kgNot specifiedNot specified[1][2]
Neurobehavioral StudiesRatIntraperitoneal (i.p.)0.1, 1.0, 10 mg/kgSingle injectionNot specified[3]
Prostate Cancer XenograftMouseIntraperitoneal (i.p.)50 mg/kgDaily for 10 daysDMSO[4]
Diabetic CardiomyopathyMouseIntraperitoneal (i.p.)10 mg/kgEvery 2 days for 16 weeks10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[5]
Diabetic Kidney DiseaseMouseIntraperitoneal (i.p.)10 mg/kgThrice-weekly for 10 weeksNot specified
Inflammatory ColitisMouseIntraperitoneal (i.p.)1 mg/kgDaily for 5 daysNot specified[2]
PeriodontitisRatNot specified15 or 25 mg/kgNot specifiedDMSO
Retinoblastoma XenograftMouseIntravitrealNot specifiedSingle injectionNot specified

Table 2: Pharmacokinetic Parameters of GSK-J4 in Preclinical Models

ParameterValueSpeciesAdministration RouteDosageReference
Cmax (Maximum Concentration)Data Not Available----
Tmax (Time to Maximum Concentration)Data Not Available----
t1/2 (Half-life)Data Not Available----
Bioavailability Data Not Available----

Experimental Protocols

Protocol 1: Preparation of GSK-J4 for Intraperitoneal Injection

This protocol describes the preparation of GSK-J4 for intraperitoneal (i.p.) administration in mice, based on common vehicle formulations.

Materials:

  • GSK-J4 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge recommended for mice)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of GSK-J4 in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of GSK-J4 in 1 mL of DMSO.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Vehicle Formulation (Example 1: DMSO/Saline):

    • For studies where DMSO is used as the primary vehicle, the stock solution can be diluted with sterile saline to the final desired concentration.

    • Important: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. Perform a pilot study to determine the maximum tolerated DMSO concentration in your animal model.

  • Vehicle Formulation (Example 2: DMSO/PEG300/Tween 80/Saline):

    • This formulation is often used to improve the solubility and stability of compounds for in vivo administration.

    • To prepare a 1 mg/mL final solution in a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline vehicle:

      • In a sterile tube, add 100 µL of a 10 mg/mL GSK-J4 stock solution in DMSO.

      • Add 400 µL of sterile PEG300 and mix thoroughly.

      • Add 50 µL of sterile Tween 80 and mix until the solution is clear.

      • Add 450 µL of sterile saline to reach a final volume of 1 mL.

      • Mix gently but thoroughly.

  • Final Preparation:

    • The final injection solution should be clear and free of precipitation.

    • It is recommended to prepare the formulation fresh on the day of injection.

    • Draw the required volume into a sterile syringe using an appropriately sized needle.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a standardized procedure for administering GSK-J4 via intraperitoneal injection in mice.

Materials:

  • Prepared GSK-J4 injection solution

  • Sterile syringes (1 mL) and needles (25-27 gauge, ½ to ¾ inch length)

  • 70% Ethanol for disinfection

  • Appropriate animal restraint device (optional)

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to ensure both the animal's and the researcher's safety. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraint device.

  • Injection Site Identification:

    • Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection:

    • Disinfect the injection site with a 70% ethanol wipe.

    • Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.

    • Gently advance the needle through the skin and abdominal muscle layers. A slight "pop" may be felt as the needle enters the peritoneal cavity.

    • Before injecting, gently pull back on the plunger (aspirate) to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is observed, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

    • Slowly and steadily inject the GSK-J4 solution into the peritoneal cavity. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or signs of pain, for a short period after the injection.

Visualizations

Signaling Pathways

This compound/J4 primarily functions by inhibiting the demethylase activity of JMJD3 and UTX, leading to an increase in the repressive H3K27me3 histone mark. This epigenetic modification results in the silencing of target gene expression, impacting various signaling pathways implicated in inflammation and cancer.

GSK_J1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates GSKJ4 GSK-J4 (Prodrug) GSKJ1 This compound (Active) GSKJ4->GSKJ1 Hydrolysis JMJD3_UTX JMJD3/UTX (KDM6B/A) GSKJ1->JMJD3_UTX Inhibits PI3K_AKT PI3K/AKT Pathway GSKJ1->PI3K_AKT Inhibits H3K27me3 H3K27me3 JMJD3_UTX->H3K27me3 Demethylates TargetGenes Target Genes (e.g., TNFα, IL-6, HOX genes) H3K27me3->TargetGenes Represses Transcription Transcription TargetGenes->Transcription InflammatoryCytokines Inflammatory Cytokines (TNFα, IL-6) Transcription->InflammatoryCytokines CellProliferation Cell Proliferation & Survival Transcription->CellProliferation NFkB NF-κB TLR4->NFkB Activates NFkB->InflammatoryCytokines Upregulates PI3K_AKT->CellProliferation Promotes

Caption: this compound/J4 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using GSK-J4.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A1 GSK-J4 Formulation (Protocol 1) B2 GSK-J4 Administration (Protocol 2 - i.p. injection) A1->B2 A2 Animal Acclimatization B1 Induction of Preclinical Model (e.g., Tumor Xenograft, Inflammation) A2->B1 B1->B2 Treatment Initiation B3 Monitoring (e.g., Tumor Volume, Clinical Scores) B2->B3 Repeated as per schedule C1 Sample Collection (e.g., Blood, Tissues) B3->C1 At study endpoint C2 Pharmacokinetic Analysis (if applicable) C1->C2 C3 Pharmacodynamic Analysis (e.g., Histology, Biomarker Expression) C1->C3 C4 Data Analysis & Interpretation C2->C4 C3->C4

Caption: In vivo experimental workflow for GSK-J4.

References

Troubleshooting & Optimization

GSK-J1 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with GSK-J1, a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound powder. What is the recommended solvent?

A1: this compound is known to have low aqueous solubility. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] It is crucial to use fresh, anhydrous DMSO as moisture can significantly reduce the solubility of this compound.[3] For complete dissolution, ultrasonic treatment may be necessary.[1][2]

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally high. Concentrations typically range from 20 mg/mL to 78 mg/mL.[3][5] It is always recommended to refer to the manufacturer's product data sheet for batch-specific solubility information.

Q3: My this compound/DMSO stock solution is precipitating when I dilute it in aqueous media for my in vitro assay. How can I prevent this?

A3: Precipitation upon dilution in aqueous buffers is a common issue due to the hydrophobic nature of this compound. Here are some solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media or assay buffer is kept low, typically below 0.5%, to avoid solvent-induced toxicity and off-target effects.

  • Serial Dilutions: Prepare intermediate dilutions in your aqueous buffer. Avoid a large, single-step dilution from a highly concentrated DMSO stock.

  • Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your final dilution can help to maintain the solubility of this compound.

  • Consider Salt Forms: this compound is available as salt forms, such as this compound sodium salt, which may exhibit slightly different solubility characteristics.[7] However, even the sodium salt is only slightly soluble in DMSO.[7]

Q4: I need to administer this compound in vivo. How can I prepare a formulation suitable for animal studies?

A4: Due to its low aqueous solubility, preparing this compound for in vivo administration requires a specific formulation strategy. Direct injection of a DMSO stock solution is not recommended. A common approach involves the use of co-solvents. Here are two established protocols:

  • Co-solvent formulation with PEG300 and Tween-80: A widely used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]

  • Formulation with SBE-β-CD: Another effective method is to use sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent.[1][2]

For both methods, it is recommended to prepare the working solution fresh on the day of use.[1]

Q5: I am observing low cell permeability with this compound in my cell-based assays. Is this expected and are there any solutions?

A5: Yes, this is an expected issue. The highly polar carboxylate group in the this compound molecule is crucial for its inhibitory activity but restricts its ability to cross cell membranes.[7][8][9] To address this, a cell-permeable prodrug, GSK-J4 , was developed. GSK-J4 is an ethyl ester derivative of this compound, where the polar carboxylate is masked, allowing for better cell penetration.[7][8] Once inside the cell, GSK-J4 is hydrolyzed by intracellular esterases to release the active this compound inhibitor. For cell-based experiments requiring target engagement within the cell, using GSK-J4 is the recommended solution.[10][11]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and formulations based on available data.

Table 1: Solubility of this compound in Organic Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO20 - 7851.3 - 200.3Fresh, anhydrous DMSO is recommended.[3] Ultrasonic treatment may be needed.[1][2]
EthanolSoluble to 100 mM100Data from a specific supplier, may vary.[4]
WaterInsolubleInsoluble[3][6][12]

Table 2: Formulations for In Vivo Administration

Formulation ComponentsAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.42 mM)Prepare by adding each solvent sequentially.[2]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.42 mM)Prepare by adding each solvent sequentially.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic water bath.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Solutions in DMSO may be stored at -20°C for up to 3 months.[5]

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-Solvent Method)

  • Materials: this compound powder, anhydrous DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl), sterile tubes.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the this compound/DMSO stock solution (to achieve a final DMSO concentration of 10%).

    • Sequentially add PEG300 (to a final concentration of 40%), Tween-80 (to a final concentration of 5%), and sterile saline (to a final concentration of 45%).

    • Vortex the solution thoroughly after the addition of each component to ensure a clear and homogenous mixture.

    • The final solution should be clear. It is recommended to use this formulation on the same day it is prepared.[1]

Visual Guides

Below are diagrams illustrating key concepts related to this compound's mechanism and the solution to its low cell permeability.

GSK_J1_Signaling_Pathway cluster_histone Histone Tail cluster_enzymes Enzymatic Regulation H3K27me3 H3K27me3 (Repressive Mark) JMJD3/UTX JMJD3/UTX (Demethylase) H3K27me3->JMJD3/UTX Substrate H3K27me2/1 H3K27me2/1 (Less Repressive) JMJD3/UTX->H3K27me2/1 Demethylation This compound This compound This compound->JMJD3/UTX Inhibition

Diagram 1: this compound Mechanism of Action.

GSK_J1_vs_GSK_J4_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSK-J1_ext This compound (Low Permeability) Cell_Membrane Cell Membrane GSK-J1_ext->Cell_Membrane Blocked GSK-J4_ext GSK-J4 (Prodrug) (High Permeability) GSK-J4_int GSK-J4 GSK-J4_ext->GSK-J4_int Passive Diffusion GSK-J1_int Active this compound Target JMJD3/UTX GSK-J1_int->Target Inhibition Esterases Esterases Esterases->GSK-J1_int GSK-J4_int->Esterases Hydrolysis

Diagram 2: GSK-J4 as a solution for cell permeability.

References

Troubleshooting inconsistent results with GSK-J1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with the histone demethylase inhibitor, GSK-J1, and its cell-permeable prodrug, GSK-J4.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] It acts as a competitive inhibitor of the co-factor α-ketoglutarate, thereby preventing the demethylation of histone H3 at lysine 27.[2] This inhibition leads to an increase in the global levels of the repressive H3K27me3 mark.[2]

Q2: Should I use this compound or its prodrug, GSK-J4, for my cell-based assays?

For cell-based experiments, it is crucial to use the ethyl ester prodrug, GSK-J4 . This compound has a polar carboxylate group that severely limits its permeability across cell membranes.[3][4] GSK-J4 is cell-permeable and, once inside the cell, is rapidly hydrolyzed by intracellular esterases to the active form, this compound.[2][3] Using this compound directly in cellular assays is a common reason for a lack of observed effect.

Q3: Why are there inactive control compounds like GSK-J2 and GSK-J5?

GSK-J2 is an isomer of this compound that is inactive against JMJD3 and UTX (IC50 > 100 µM).[2] GSK-J5 is the corresponding cell-permeable ethyl ester prodrug of GSK-J2.[2][3] These inactive controls are essential for robust experimental design. By comparing the effects of the active compound (GSK-J4) to its inactive counterpart (GSK-J5), researchers can confirm that the observed biological effects are due to the specific inhibition of the target histone demethylases and not due to off-target effects or the compound's chemical scaffold.

Q4: What are the known off-target effects of this compound/J4?

While initially considered highly selective for the KDM6 subfamily, subsequent studies have revealed that this compound and GSK-J4 can also inhibit other histone demethylase subfamilies, particularly the KDM5 family (H3K4me3 demethylases), although with lower potency.[1][5] This is a critical consideration when interpreting experimental results, as some of the observed phenotypes may be due to effects on H3K4 methylation.

Q5: What is the recommended storage and handling for this compound and GSK-J4?

This compound and GSK-J4 are typically supplied as a powder and should be stored at -20°C for long-term stability.[6] For experimental use, stock solutions are prepared in DMSO.[4][6] It is recommended to prepare fresh working dilutions from the stock solution for each experiment to avoid degradation. Solutions in DMSO can be stored at -20°C for up to 3 months.[4][7]

Troubleshooting Guide

Issue 1: No observable effect of GSK-J4 treatment in my cell-based assay.
Possible Cause Troubleshooting Step
Incorrect compound used Ensure you are using the cell-permeable prodrug, GSK-J4 , for your cellular experiments, not this compound.[3][4]
Insufficient intracellular concentration of active this compound The conversion of GSK-J4 to this compound depends on intracellular esterase activity, which can vary between cell lines. Consider increasing the concentration of GSK-J4 or extending the treatment duration.
Compound degradation Prepare fresh dilutions of GSK-J4 from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of GSK-J4 in cell culture media can be limited, so consider replenishing the media with fresh compound for long-term experiments.
Low expression of target demethylases Verify the expression of JMJD3 (KDM6B) and UTX (KDM6A) in your cell line at the protein level (e.g., by Western blot). If expression is low, the effect of inhibition may be minimal.
Cell line insensitivity Some cell lines may be inherently resistant to the effects of H3K27me3 modulation. Consider testing a range of concentrations and treatment times. You can also try a different cell line known to be responsive to GSK-J4.
Issue 2: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Variability in GSK-J4 to this compound conversion Differences in cell density, passage number, or metabolic state can affect intracellular esterase activity. Standardize your cell culture conditions, including seeding density and passage number.
Off-target effects The observed phenotype might be influenced by the inhibition of other demethylases, such as the KDM5 family.[1][5] Use the inactive control, GSK-J5 , to differentiate between specific and off-target effects. Consider validating key findings with alternative methods, such as siRNA/shRNA knockdown of JMJD3 and UTX.
Cytotoxicity High concentrations of GSK-J4 can be cytotoxic, leading to confounding results.[8] Always perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and assay duration using a cell viability assay (e.g., MTT or CCK-8).
Inconsistent experimental setup Ensure all experimental parameters, including incubation times, reagent concentrations, and cell handling procedures, are consistent across all experiments.
Issue 3: Unexpected phenotype or results that contradict published literature.
Possible Cause Troubleshooting Step
Cell-type specific responses The biological consequences of JMJD3/UTX inhibition can be highly context-dependent and vary significantly between different cell types and developmental stages.[9] Carefully consider the specific biology of your experimental system.
Off-target effects on other histone marks Inhibition of KDM5 family members can alter H3K4 methylation levels, which can have widespread effects on gene expression.[1][5] It is advisable to measure global levels of both H3K27me3 and H3K4me3 by Western blot or other methods to assess the specificity of the treatment in your system.
Use of an inactive control It is imperative to include the inactive control, GSK-J5 , in your experiments. If GSK-J5 produces a similar effect to GSK-J4, the observed phenotype is likely not due to the inhibition of JMJD3/UTX.

Data Summary Tables

Table 1: this compound and Related Compounds

CompoundTarget(s)Cell PermeabilityRecommended UseInactive Control For
This compound JMJD3 (KDM6B) / UTX (KDM6A)NoIn vitro biochemical assaysN/A
GSK-J4 JMJD3 (KDM6B) / UTX (KDM6A)YesCell-based assaysN/A
GSK-J2 None (inactive isomer)NoIn vitro biochemical assaysThis compound
GSK-J5 None (inactive isomer)YesCell-based assaysGSK-J4

Table 2: Reported IC50 Values for this compound

TargetIC50 (nM)Assay Type
JMJD3 (KDM6B) 60Cell-free
UTX (KDM6A) 60Cell-free
JARID1B (KDM5B) 950Cell-free
JARID1C (KDM5C) 1760Cell-free

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: General Protocol for GSK-J4 Treatment in Cell Culture

  • Stock Solution Preparation: Prepare a 10 mM stock solution of GSK-J4 in sterile DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer-term experiments, consider replacing the media with fresh GSK-J4-containing media every 24-48 hours.

  • Harvest and Analysis: Harvest the cells for downstream analysis, such as Western blotting for H3K27me3 levels, qRT-PCR for gene expression changes, or other relevant functional assays.

Protocol 2: In Vitro Histone Demethylase Assay

This is a generalized protocol based on published methods.[10]

  • Reaction Buffer: Prepare a reaction buffer typically containing 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, and 2 mM ascorbate.

  • Enzyme and Substrate: Use recombinant JMJD3 or UTX enzyme and a biotinylated H3K27me3 peptide substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.

  • Reaction Initiation: Incubate the enzyme, substrate, and varying concentrations of this compound in the reaction buffer.

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Detection: The demethylation activity can be measured using various methods, such as AlphaLISA, mass spectrometry, or antibody-based detection of the demethylated product.

Visualizations

gsk_j1_pathway This compound/J4 Signaling Pathway cluster_cell Cell GSK_J4 GSK-J4 (Prodrug) GSK_J1 This compound (Active) GSK_J4->GSK_J1 Hydrolysis Esterases Intracellular Esterases JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSK_J1->JMJD3_UTX Inhibition H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Demethylation Gene_Repression Target Gene Repression H3K27me3->Gene_Repression H3K27me2 H3K27me2 H3K27me3->H3K27me2

Caption: this compound/J4 mechanism of action in a cell.

experimental_workflow General Experimental Workflow for GSK-J4 Start Start Cell_Culture 1. Cell Culture (Standardized Conditions) Start->Cell_Culture Treatment 2. Treatment (GSK-J4 vs. GSK-J5 vs. Vehicle) Cell_Culture->Treatment Incubation 3. Incubation (Optimized Duration) Treatment->Incubation Harvest 4. Cell Harvest Incubation->Harvest Analysis 5. Downstream Analysis Harvest->Analysis Western_Blot Western Blot (H3K27me3, H3K4me3) Analysis->Western_Blot qRT_PCR qRT-PCR (Target Gene Expression) Analysis->qRT_PCR Functional_Assay Functional Assays (e.g., Viability, Apoptosis) Analysis->Functional_Assay End End Western_Blot->End qRT_PCR->End Functional_Assay->End

Caption: Recommended workflow for cellular experiments with GSK-J4.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results with GSK-J4 Check_Compound Using GSK-J4 (not this compound)? Inconsistent_Results->Check_Compound Check_Controls Included Inactive Control (GSK-J5)? Inconsistent_Results->Check_Controls Check_Concentration Performed Dose-Response/Toxicity? Inconsistent_Results->Check_Concentration Check_Target Verified Target Expression? Inconsistent_Results->Check_Target Off_Target_Effect Potential Off-Target Effect Check_Controls->Off_Target_Effect No Experimental_Variability Potential Experimental Variability Check_Concentration->Experimental_Variability No Cell_Specific Cell-Specific Response Check_Target->Cell_Specific No

Caption: A logical approach to troubleshooting GSK-J4 experiments.

References

Optimizing GSK-J1 Incubation Time for Maximal H3K27 Demethylase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing GSK-J1 incubation time for maximal inhibition of the H3K27 demethylases, JMJD3 (KDM6B) and UTX (KDM6A). The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for removing the di- and tri-methylation marks from lysine 27 on histone H3 (H3K27me2/3), which are generally associated with transcriptional repression. By inhibiting JMJD3 and UTX, this compound leads to an increase in global H3K27me3 levels, thereby influencing gene expression.[1][2] For cellular experiments, the ethyl ester prodrug, GSK-J4, is often used due to its enhanced cell permeability.[3]

Q2: What is a typical starting concentration and incubation time for this compound/GSK-J4?

Based on published studies, a common starting concentration for GSK-J4 in cell culture is between 1 µM and 10 µM.[4][5] Incubation times can vary widely, from a few hours to several days, depending on the cell type and the specific biological question. A 24 to 72-hour incubation is a frequently used starting point for observing significant changes in H3K27me3 levels and downstream effects.[4][6]

Q3: How quickly can I expect to see an increase in H3K27me3 levels after treatment?

The kinetics of H3K27me3 accumulation following GSK-J4 treatment can be cell-type dependent. Some studies have observed significant changes in downstream gene expression, a proxy for H3K27me3 modulation, as early as 2-6 hours.[7] However, a more pronounced and global increase in H3K27me3 levels is typically observed by Western blot after 24 to 48 hours of continuous exposure.[6][8]

Q4: Is it necessary to perform a time-course experiment?

Yes, it is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental goals. This will help you identify the time point at which you see maximal inhibition of demethylase activity (i.e., maximal H3K27me3 levels) without inducing significant cytotoxicity or off-target effects.

Q5: What are the potential side effects of prolonged this compound/GSK-J4 incubation?

Prolonged incubation with GSK-J4 can lead to effects on cell proliferation, viability, and apoptosis.[4][9] Some studies have reported cytostatic or cytotoxic effects with longer treatment durations (e.g., 96 hours).[6] Additionally, while this compound is highly selective for the KDM6 subfamily, some off-target activity against KDM5 family demethylases has been reported, which could become more pronounced with extended incubation times.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant increase in global H3K27me3 levels observed by Western blot. Insufficient incubation time. The kinetics of H3K27me3 accumulation can be slow in some cell types.Perform a time-course experiment, extending the incubation period up to 72 or 96 hours, with sample collection at intermediate time points (e.g., 24, 48, 72 hours).[6]
Suboptimal concentration of this compound/GSK-J4. The effective concentration can vary between cell lines.Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 20 µM) to identify the optimal dose for your cells.
Poor cell permeability of this compound. this compound has limited cell permeability.Ensure you are using the cell-permeable prodrug, GSK-J4, for your experiments.[3]
Degradation of the compound. this compound/GSK-J4 may not be stable in culture medium for extended periods.For long-term experiments (> 48 hours), consider replenishing the medium with fresh inhibitor every 24-48 hours.
High levels of cell death or a significant decrease in cell proliferation. Incubation time is too long. Prolonged exposure can lead to cytotoxicity.Reduce the incubation time. Refer to your time-course and dose-response experiments to find a window that maximizes H3K27me3 accumulation while minimizing cell death.[4][6]
Concentration of this compound/GSK-J4 is too high. Lower the concentration of the inhibitor. Even a modest increase in H3K27me3 may be sufficient for your downstream application.
Inconsistent results between experiments. Variability in cell confluence or cell cycle state. These factors can influence the cellular response to epigenetic modulators.Standardize your cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic phase) at the start of each experiment.
Inconsistent inhibitor preparation. Prepare fresh stock solutions of this compound/GSK-J4 and aliquot for single use to avoid repeated freeze-thaw cycles.
Unexpected changes in the expression of genes not known to be regulated by H3K27me3. Off-target effects. this compound/J4 can have some inhibitory activity against other histone demethylase families (e.g., KDM5).[10][11]Consider using a lower concentration of the inhibitor. Validate key findings using a secondary method, such as siRNA-mediated knockdown of JMJD3 and UTX.

Data Presentation

Table 1: Summary of GSK-J4 Incubation Times and Observed Effects in Various Cell Lines

Cell LineConcentrationIncubation Time(s)Assay(s) PerformedKey FindingsReference(s)
Prostate Cancer (CWR22Rv-1, R1-D567, R1-AD1)4-20 µM24, 48, 72, 96 hCell Proliferation, Western Blot (H3K27me1, H3K27me3)Time-dependent decrease in proliferation; significant increase in H3K27me3 at 24 and 72 h.[6]
Glioma (U87, U251)4 µM24, 48, 72 hCell Proliferation, Western Blot (H3K27me3)Time-dependent inhibition of proliferation; increased H3K27me3 observed.[4]
Medulloblastoma30 µM2, 3, 6, 8, 24 hRT-qPCR (Gli1), Cell ViabilitySignificant decrease in Gli1 mRNA after 2-3 hours; cell death observed before 8 hours.[7]
HIV-1 Latently Infected E4 cells5-10 µM24 hChIP-qPCR (H3K27me3, H3K4me3)Modest increase in H3K27me3 at the HIV-1 LTR.[8]
Mantle Cell Lymphoma (JeKo-1, REC-1)Dose-dependentNot specifiedCell Adhesion AssayReduced adhesion to stromal cells.[12]
Detached Cancer Cells (HCT116, HeLa, 22Rv1)Not specified5 daysRT-qPCR, ChIP-RT PCRReduced transcript levels of stemness-related genes.[13]

Experimental Protocols

Western Blot for Global H3K27me3 Levels

This protocol is a general guideline and may require optimization for your specific cell type and antibodies.

a. Cell Lysis and Histone Extraction:

  • Culture and treat your cells with GSK-J4 for the desired incubation times.

  • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer to isolate nuclei.

  • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N H₂SO₄).

  • Precipitate the histones with trichloroacetic acid.

  • Wash the histone pellet with acetone and resuspend in distilled water.

  • Quantify the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel.

  • Run the gel until adequate separation of low molecular weight proteins is achieved.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.

  • To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3.

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3 at a Specific Gene Promoter

This protocol provides a general workflow for ChIP-qPCR. Optimization of crosslinking, sonication, and antibody concentration is crucial for success.

a. Chromatin Preparation:

  • Treat cells with GSK-J4 for the optimized incubation time.

  • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and wash the cells.

  • Lyse the cells to release the nuclei.

  • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp. Verify the fragment size on an agarose gel.

b. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin with an anti-H3K27me3 antibody or a negative control IgG overnight at 4°C with rotation.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

c. Elution and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.

d. qPCR Analysis:

  • Perform quantitative PCR using primers specific to the gene promoter of interest and a negative control region.

  • Analyze the data using the percent input method or fold enrichment over IgG.

Mandatory Visualizations

GSK_J1_Signaling_Pathway GSKJ1 This compound/GSK-J4 JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSKJ1->JMJD3_UTX Inhibition H3K27me3 H3K27me3 JMJD3_UTX->H3K27me3 Demethylation H3K27me2 H3K27me2 H3K27me3->H3K27me2 Repressed_Gene Target Gene (Transcriptionally Repressed) H3K27me3->Repressed_Gene Repression Experimental_Workflow start Start: Cell Culture treatment Treat with GSK-J4 (Time-course & Dose-response) start->treatment harvest Harvest Cells at Different Time Points treatment->harvest western Western Blot (Global H3K27me3) harvest->western chip ChIP-qPCR (Gene-specific H3K27me3) harvest->chip analysis Data Analysis & Optimal Time Determination western->analysis chip->analysis Troubleshooting_Tree start No change in H3K27me3? q_time Incubation time sufficient? start->q_time sol_time Increase incubation time (Time-course) q_time->sol_time No q_conc Concentration optimal? q_time->q_conc Yes a_time_yes Yes a_time_no No sol_conc Perform dose-response q_conc->sol_conc No q_reagent Using GSK-J4? q_conc->q_reagent Yes a_conc_yes Yes a_conc_no No sol_reagent Switch to cell-permeable GSK-J4 q_reagent->sol_reagent No end Consult further literature q_reagent->end Yes a_reagent_yes Yes a_reagent_no No

References

Technical Support Center: Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides answers to frequently asked questions and troubleshooting advice for researchers using GSK series histone demethylase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is GSK-J4 recommended for cellular assays over GSK-J1?

A1: GSK-J4 is the cell-permeable ethyl ester prodrug of this compound.[1] this compound is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX.[2][3][4] However, this compound contains a highly polar carboxylate group, which significantly restricts its ability to cross cell membranes, making it cell-impermeable.[5][6] To overcome this limitation, GSK-J4 was developed by masking the polar carboxylate group with an ethyl ester.[5][7] This modification allows GSK-J4 to readily penetrate cells. Once inside the cell, endogenous esterases cleave the ethyl ester group, converting GSK-J4 back into its active form, this compound, which can then inhibit its intracellular targets.[5][6] Therefore, GSK-J4 is the appropriate choice for experiments involving live cells to ensure the inhibitor reaches its intracellular targets.

Troubleshooting

Q2: I am not observing the expected phenotype in my cell-based assay after treatment with GSK-J4. What could be the issue?

A2: Several factors could contribute to a lack of an expected phenotype. Here are a few troubleshooting steps:

  • Cellular Esterase Activity: The conversion of GSK-J4 to the active this compound is dependent on intracellular esterase activity.[5][6] Different cell types may have varying levels of esterase activity, which could affect the intracellular concentration of active this compound. Consider verifying the esterase activity in your specific cell line.

  • Compound Stability and Storage: Ensure that your GSK-J4 stock solution has been stored correctly, typically in DMSO at -20°C for up to 3 months, to maintain its stability and activity.[3] Improper storage can lead to degradation of the compound.

  • Concentration and Treatment Duration: The effective concentration of GSK-J4 can vary between cell lines and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your assay.[8] Similarly, the duration of treatment may need to be optimized to observe the desired biological effect.

  • Off-Target Effects: While this compound is highly selective for JMJD3 and UTX, some studies suggest that at higher concentrations, GSK-J4 may inhibit other histone demethylase subfamilies.[9][10] It is recommended to use the lowest effective concentration and include appropriate controls, such as the inactive isomer GSK-J5, to verify that the observed phenotype is due to the inhibition of the intended targets.[11]

Data Summary

The following table summarizes the inhibitory concentrations of this compound and GSK-J4 in various assays.

CompoundTargetAssay TypeIC₅₀Reference(s)
This compound Human JMJD3In vitro (cell-free)60 nM[1][2][3][11]
GSK-J4 TNF-α productionCellular (human primary macrophages)9 µM[11][12]
GSK-J4 KDM6B (JMJD3)In vitro (AlphaLISA)8.6 µM[9]
GSK-J4 KDM6A (UTX)In vitro (AlphaLISA)6.6 µM[9]

Experimental Protocols

Cell Viability Assay using CCK-8

This protocol is adapted from a study on the effects of GSK-J4 on acute myeloid leukemia KG-1a cells.[8]

  • Cell Seeding: Seed cells in a 96-well culture plate at a density of 5 x 10³ cells/well.

  • Treatment: Treat the cells with various concentrations of GSK-J4 (e.g., 0, 2, 4, 6, 8, 10 µM) for the desired time points (e.g., 24, 48, 72, and 96 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay by Flow Cytometry

This protocol is a general guideline for assessing apoptosis induced by GSK-J4 treatment.

  • Cell Treatment: Treat cells with the desired concentrations of GSK-J4 for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Diagrams

GSK_J4_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSKJ4_ext GSK-J4 (Prodrug) (Cell-Permeable) GSKJ4_int GSK-J4 GSKJ4_ext->GSKJ4_int Cell Membrane Permeation Esterases Intracellular Esterases GSKJ4_int->Esterases Hydrolysis GSKJ1 This compound (Active Inhibitor) Esterases->GSKJ1 JMJD3_UTX JMJD3/UTX (Histone Demethylases) GSKJ1->JMJD3_UTX Inhibition H3K27me3 H3K27me3 (Gene Silencing Mark) JMJD3_UTX->H3K27me3 Demethylation

Caption: Mechanism of GSK-J4 action in cellular assays.

References

Mitigating batch-to-batch variability of GSK-J1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK-J1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate potential sources of variability in your experiments, including batch-to-batch inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27me2/3), a key epigenetic mark associated with gene repression. By inhibiting JMJD3 and UTX, this compound leads to an increase in global and gene-specific H3K27me3 levels, subsequently leading to the repression of target gene transcription.[1][4][5]

Q2: What are the recommended storage and handling conditions for this compound?

  • Solid Form: this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[6] For shorter periods, some suppliers suggest storage at room temperature is acceptable.[7][8][9] Always refer to the manufacturer's specific recommendations.

  • Stock Solutions: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[2] Prepare concentrated stock solutions (e.g., 10-100 mM), aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[2][9]

Q3: How should I prepare my working solutions of this compound?

For in vitro cell-based assays, dilute your DMSO stock solution directly into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity. For in vivo studies, specific formulations are required. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][9] It is recommended to prepare these working solutions fresh for each experiment.

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for JMJD3 and UTX, some off-target activity has been reported, particularly at higher concentrations. It has been shown to inhibit other KDM5 family members, such as JARID1B/C (KDM5B/C), albeit with lower potency (IC50 in the micromolar range).[1][6] It is advisable to use the lowest effective concentration of this compound and to include appropriate controls to account for potential off-target effects.

Q5: Is there a cell-permeable version of this compound?

Yes, GSK-J4 is the ethyl ester prodrug of this compound.[6][10] GSK-J4 is more cell-permeable and is hydrolyzed by intracellular esterases to release the active inhibitor, this compound.[11] For cellular experiments, GSK-J4 is often the preferred compound.

Q6: Are there any recommended control compounds for this compound experiments?

GSK-J2 is a regioisomer of this compound that is catalytically inactive and serves as an excellent negative control for in vitro experiments.[6] For cellular studies, GSK-J5, the cell-permeable ethyl ester of GSK-J2, can be used as a negative control.[6]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected results between experiments.

This is a common issue that can arise from variability in the this compound compound itself.

Potential Cause Recommended Action
Batch-to-Batch Variability in Purity/Potency Qualify Each New Batch: Before starting a series of experiments, it is crucial to validate the activity of each new lot of this compound. A simple and effective method is to perform a dose-response experiment and assess the compound's effect on global H3K27me3 levels via Western blot. Compare the results with a previously validated batch if available.
Degradation of this compound Proper Storage: Ensure that both the solid compound and stock solutions are stored correctly (see FAQs). Avoid multiple freeze-thaw cycles of stock solutions by preparing small aliquots.
Inaccurate Concentration of Stock Solution Accurate Weighing and Dissolving: When preparing a new stock solution, ensure the solid compound is accurately weighed. Use a calibrated balance. Ensure complete dissolution in high-quality, anhydrous DMSO. Gentle warming or vortexing can aid dissolution.

Issue 2: Poor solubility of this compound in aqueous solutions.

Potential Cause Recommended Action
Precipitation in Cell Culture Media Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low enough to maintain this compound solubility and is not toxic to your cells (typically <0.1%). Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium rather than adding a small volume of highly concentrated stock directly to your final culture volume.
Moisture in DMSO Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many compounds, including this compound.[2] Use fresh, high-quality, anhydrous DMSO to prepare your stock solutions.

Issue 3: No observable effect of this compound on H3K27me3 levels.

Potential Cause Recommended Action
Inactive Compound Validate Compound Activity: Perform a dose-response experiment and confirm the expected increase in H3K27me3 levels by Western blot. If no change is observed even at high concentrations, the compound may be inactive. Contact your supplier for a certificate of analysis or a replacement.
Insufficient Treatment Time Optimize Treatment Duration: The time required to observe changes in histone methylation can vary depending on the cell type and the turnover rate of the histone mark. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experimental system.
Poor Cell Permeability Use GSK-J4 for Cellular Assays: this compound has limited cell permeability.[11] For experiments with intact cells, using the cell-permeable prodrug GSK-J4 is highly recommended.[6][10]
Western Blotting Issues Optimize Western Blot Protocol: Histone modifications can be challenging to detect. Ensure you are using an antibody validated for the detection of H3K27me3 and that your histone extraction and Western blot protocols are optimized for histone analysis.[12][13][14][15][16][17]

Quantitative Data Summary

Parameter Reported Value Assay Type Reference
This compound IC50 (JMJD3/KDM6B) 60 nMCell-free assay[1][2]
This compound IC50 (UTX/KDM6A) ~60 nMCell-free assay[1][2]
This compound IC50 (JARID1B/KDM5B) 0.95 µMCell-free assay[1][2]
This compound IC50 (JARID1C/KDM5C) 1.76 µMCell-free assay[1][2]
GSK-J4 IC50 (TNF-α production) 9 µMPrimary human macrophages[6]
Purity (Typical from Suppliers) ≥98%HPLC[7][8][9]

Key Experimental Protocols

Protocol 1: Batch Validation of this compound using Western Blot for H3K27me3

This protocol describes a fundamental quality control experiment to verify the biological activity of a new batch of this compound.

  • Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare a series of this compound (or GSK-J4) dilutions in your cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Treat the cells for an optimized duration (e.g., 48 hours).

  • Histone Extraction: After treatment, harvest the cells and perform histone extraction using a suitable protocol (e.g., acid extraction).

  • Protein Quantification: Determine the protein concentration of your histone extracts using a compatible assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of histone extract per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H3K27me3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.

  • Analysis: Quantify the band intensities for H3K27me3 and normalize to the total Histone H3 signal. A dose-dependent increase in the H3K27me3 signal should be observed with active this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that this compound directly interacts with its target proteins (JMJD3/UTX) within the cellular environment.

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for a short period (e.g., 1-2 hours).

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a control.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the soluble fractions by Western blotting using an antibody specific for JMJD3 or UTX.

  • Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease with increasing temperature. In the this compound-treated samples, binding of the inhibitor should stabilize the target protein, resulting in more soluble protein remaining at higher temperatures. This thermal shift confirms target engagement.

Visualizations

signaling_pathway cluster_0 Epigenetic Regulation GSKJ1 This compound JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSKJ1->JMJD3_UTX Inhibition H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Demethylation MLL_Complex MLL3/4 Complex JMJD3_UTX->MLL_Complex Associates with H3K27me2 H3K27me2 TargetGenes Target Gene Promoters (e.g., HOX genes, inflammatory genes) H3K27me3->TargetGenes Silences TranscriptionRepression Transcription Repression TargetGenes->TranscriptionRepression Leads to ExternalStimuli External Stimuli (e.g., Inflammation, Developmental Cues) ExternalStimuli->JMJD3_UTX Induces Expression/ Activity

Caption: Signaling pathway of this compound action.

experimental_workflow start Start: New Batch of this compound prep Prepare Stock Solution (Anhydrous DMSO) start->prep qc_western QC Step 1: Western Blot (Dose-Response for H3K27me3) prep->qc_western pass Batch Qualified qc_western->pass Activity Confirmed fail Batch Fails QC (Contact Supplier) qc_western->fail No/Low Activity qc_cetsa QC Step 2 (Optional): CETSA for Target Engagement (JMJD3/UTX) experiment Proceed with Experiments qc_cetsa->experiment Target Engagement Confirmed pass->qc_cetsa pass->experiment If CETSA is skipped end End: Consistent Results experiment->end

Caption: Recommended workflow for qualifying a new batch of this compound.

References

Validation & Comparative

GSK-J1 versus other KDM6 inhibitors: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of GSK-J1, a potent and selective inhibitor of the KDM6 subfamily of histone demethylases, against other notable KDM6 inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies of KDM6 biology and for drug development professionals exploring therapeutic strategies targeting these enzymes.

Introduction to KDM6 Demethylases

The KDM6 family of enzymes, which includes KDM6A (UTX) and KDM6B (JMJD3), are Fe(II) and α-ketoglutarate-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 27 (H3K27me2/3). This demethylation activity is critical for the transcriptional activation of genes involved in a wide array of cellular processes, including development, differentiation, inflammation, and cancer. Given their significant roles in pathophysiology, KDM6 enzymes have emerged as attractive targets for therapeutic intervention.

Comparative Analysis of KDM6 Inhibitors

A variety of small molecule inhibitors have been developed to target KDM6 enzymes. This guide focuses on a comparative analysis of this compound and its cell-permeable prodrug GSK-J4, alongside other widely used inhibitors such as JIB-04 and IOX1.

Potency and Selectivity

The potency and selectivity of an inhibitor are critical parameters for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the in vitro inhibitory activity (IC50) and selectivity profiles of this compound and other KDM6 inhibitors.

Table 1: In Vitro Potency (IC50) of KDM6 Inhibitors

InhibitorKDM6B (JMJD3)KDM6A (UTX)KDM5A (JARID1A)KDM5B (JARID1B)KDM5C (JARID1C)KDM4A (JMJD2A)KDM4B (JMJD2B)KDM4C (JMJD2C)KDM4E (JMJD2E)KDM2AKDM3A
This compound 60 nM[1][2][3][4]60 nM (implied)[1][3][4]-0.95 µM[3][4]1.76 µM[3][4]------
GSK-J4 8.6 µM[5][6]6.6 µM[5][6]---------
JIB-04 855 nM[1][7][8][9]-230 nM[1][7][9]435 nM[1][7][8][9]1100 nM[1][7][8][9]445 nM[1][7][8][9]435 nM[1][7][8][9]1100 nM[1][7][8][9]340 nM[1][7][9]--
IOX1 1.4 µM[2][6][10]1 µM[11]0.17 µM[11]--0.2 µM[11]-0.6 µM[2][6][10]2.3 µM[2][6][10]1.8 µM[2][6][10]0.1 µM[2][6][10]

Note: GSK-J4 is the ethyl ester prodrug of this compound, designed for improved cell permeability. Its IC50 values are for cellular assays, which can differ from the biochemical assays used for this compound.

Table 2: Selectivity Profile of KDM6 Inhibitors

InhibitorPrimary Target(s)Selectivity Profile
This compound KDM6A, KDM6BHighly selective for the KDM6 subfamily with over 10-fold selectivity against other tested demethylases.[1][3][4] It shows some activity against KDM5B and KDM5C at higher concentrations.[3][4]
GSK-J4 KDM6A, KDM6BAs the prodrug of this compound, it is expected to have a similar selectivity profile upon conversion to the active form within the cell.
JIB-04 Pan-Jumonji inhibitorBroad activity against multiple Jumonji domain-containing histone demethylases, including members of the KDM4 and KDM5 subfamilies.[1][7][8][9][12]
IOX1 Broad-spectrum 2OG oxygenase inhibitorInhibits a wide range of 2-oxoglutarate-dependent oxygenases, including multiple KDM subfamilies (KDM2, KDM3, KDM4, KDM5, and KDM6).[2][10][11][13]

Signaling Pathways Involving KDM6

KDM6 enzymes are integral components of various signaling pathways that regulate gene expression. Understanding these connections is crucial for elucidating the functional consequences of KDM6 inhibition.

KDM6_Signaling_Pathways cluster_upstream Upstream Regulators cluster_kdm6 KDM6 Enzymes cluster_downstream Downstream Signaling Pathways TNF-alpha TNF-alpha Growth Factors Growth Factors KDM6B KDM6B (JMJD3) Growth Factors->KDM6B MAPK MAPK Pathway KDM6B->MAPK Upregulates KDM6A KDM6A (UTX) PTEN PTEN Pathway KDM6A->PTEN Promotes expression IL6 IL-6 Signaling KDM6A->IL6 Regulates NFkB NF-κB Pathway NFkB->KDM6B Upregulates mTORC1 mTORC1 Signaling PTEN->mTORC1 Inhibits

Caption: KDM6 signaling network.

Experimental Methodologies

Accurate and reproducible experimental protocols are essential for the evaluation of KDM6 inhibitors. Below is a detailed methodology for a commonly used in vitro demethylase activity assay.

In Vitro KDM6 Demethylase Activity Assay (MALDI-TOF Mass Spectrometry)

This assay measures the enzymatic activity of KDM6A or KDM6B by detecting the demethylation of a histone H3K27me3 peptide substrate using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.

Materials:

  • Enzymes: Purified recombinant human KDM6B (JMJD3) or KDM6A (UTX).

  • Substrate: Biotinylated H3K27me3 peptide (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).

  • Inhibitors: this compound or other compounds of interest dissolved in DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl.

  • Cofactors: 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.

  • Stop Solution: 10 mM EDTA.

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid.

  • Instrumentation: MALDI-TOF mass spectrometer.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the KDM6 enzyme (e.g., 1 µM KDM6B or 3 µM KDM6A), the H3K27me3 peptide substrate (10 µM), and the cofactors in the assay buffer.[1][3]

    • Add varying concentrations of the inhibitor (e.g., this compound) or DMSO (vehicle control) to the reaction mixture.[1][3]

  • Incubation:

    • Incubate the reaction mixture at 25°C. The incubation time will vary depending on the enzyme (e.g., 3 minutes for KDM6B, 20 minutes for KDM6A).[1][3]

  • Reaction Termination:

    • Stop the reaction by adding the stop solution (10 mM EDTA).[1][3]

  • Sample Preparation for MALDI-TOF:

    • Desalt the reaction samples using a zip tip or similar desalting column.

    • Spot the desalted samples onto a MALDI plate and co-crystallize with the MALDI matrix.[1][3]

  • Data Acquisition and Analysis:

    • Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the substrate peptide.

    • Quantify the percentage of demethylated product relative to the total substrate.

    • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing KDM6 inhibitors.

KDM6_Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Models A Primary Screening (e.g., High-Throughput Assay) B Hit Confirmation (Dose-Response Curve) A->B C IC50 Determination B->C D Selectivity Profiling (Against other KDMs) C->D E Cellular Target Engagement (e.g., CETSA, Pull-down) D->E Lead Compound F Cellular Activity Assays (e.g., Cytokine production, Gene expression) E->F G Phenotypic Assays (e.g., Proliferation, Differentiation) F->G H Pharmacokinetics (PK) and Pharmacodynamics (PD) G->H Candidate for In Vivo Studies I Efficacy Studies (Disease Models) H->I J Toxicity Assessment I->J

References

Validating GSK-J1's specificity for JMJD3 over other KDMs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of GSK-J1, a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] Understanding the selectivity profile of a chemical probe is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This document compiles quantitative data, detailed experimental protocols, and visual workflows to objectively compare this compound's performance against other lysine demethylases (KDMs).

Data Presentation: this compound's Selectivity Profile

This compound demonstrates high potency against the KDM6 subfamily (JMJD3 and UTX) with significantly lower activity against other KDM subfamilies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of histone demethylases, showcasing its selectivity.

KDM Target FamilyKDM TargetIC50 (nM)Selectivity over JMJD3 (Fold)
KDM6 (H3K27me3/2) JMJD3 (KDM6B) 60 1
UTX (KDM6A)28 - 53~1-2
KDM5 (H3K4me3/2) KDM5A (JARID1A)6,800~113
KDM5B (JARID1B)170 - 950~3-16
KDM5C (JARID1C)550 - 1,760~9-29
KDM4 (H3K9me3/2) KDM4C (JMJD2C)>20,000>333
KDM2/7 (H3K36me2/1) JMJD1A>20,000>333
Other KDMs Various>20,000>333

Note: IC50 values can vary slightly between different assay conditions and recombinant protein preparations. Data compiled from multiple sources.[1][3]

Experimental Validation of this compound Specificity

The specificity of this compound has been rigorously validated through a combination of in vitro biochemical assays and cell-based target engagement studies. The primary methodologies employed are:

  • Biochemical Assays: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified KDMs.

  • Biophysical Assays: To measure the direct binding of this compound to target proteins.

  • Chemoproteomics: To identify the cellular targets of this compound in a complex proteome.

Below are the detailed protocols for the key experiments cited in the validation of this compound's specificity.

Experimental Protocols

Histone Demethylase AlphaScreen Assay

This assay quantitatively measures the enzymatic activity of KDMs and the inhibitory potential of compounds like this compound.

Principle: The assay detects the demethylated product of a biotinylated histone peptide substrate. The product is recognized by a specific antibody, and the interaction is detected using AlphaScreen technology, where a signal is generated when donor and acceptor beads are brought into proximity.

Workflow Diagram:

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A Prepare Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20 B Prepare Reagents: - KDM Enzyme (e.g., JMJD3 1 nM) - Biotinylated H3K27me3 peptide substrate - α-ketoglutarate, Ascorbate, (NH4)2Fe(SO4)2 - this compound serial dilution A->B C Incubate Enzyme + this compound for 15 min at RT B->C D Add substrate and co-factors to initiate reaction C->D E Incubate for a defined time (e.g., 30 min at RT) D->E F Stop reaction with EDTA E->F G Add anti-demethylated-K27 antibody F->G H Add AlphaScreen Donor and Acceptor beads G->H I Incubate in the dark for 60 min at RT H->I J Read plate on an AlphaScreen-compatible reader I->J

Caption: Workflow for the Histone Demethylase AlphaScreen Assay.

Detailed Steps:

  • Assay Plate Preparation: The assay is performed in a 384-well proxiplate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20.

    • Enzyme Solution: Recombinant KDM enzyme is diluted in assay buffer to the desired final concentration (e.g., 1 nM for JMJD3).

    • Compound Dilution: this compound is serially diluted in DMSO and then further diluted in assay buffer.

    • Substrate/Co-factor Mix: A mix of biotinylated H3K27me3 peptide substrate, α-ketoglutarate, ascorbate, and (NH4)2Fe(SO4)2 is prepared in assay buffer.

  • Enzymatic Reaction:

    • 5 µL of the enzyme solution is added to each well.

    • 0.1 µL of the diluted this compound or DMSO control is added to the wells.

    • The plate is incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • 5 µL of the substrate/co-factor mix is added to initiate the demethylase reaction.

    • The reaction is incubated for a specific time (e.g., 30 minutes) at room temperature.

    • The reaction is stopped by adding 5 µL of 30 mM EDTA.

  • Detection:

    • An antibody specific for the demethylated product is added to the wells.

    • Streptavidin-coated donor beads and protein A-conjugated acceptor beads are added.

    • The plate is incubated in the dark for 60 minutes at room temperature to allow for bead-antibody-peptide complex formation.

    • The plate is read on an AlphaScreen-compatible plate reader.

  • Data Analysis: The resulting signal is inversely proportional to the enzyme activity. IC50 values are calculated from the dose-response curves.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This biophysical assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates a stabilizing interaction.

Principle: A fluorescent dye, SYPRO Orange, binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The binding of a ligand like this compound stabilizes the protein, resulting in a higher melting temperature.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 Assay Assembly cluster_2 Data Acquisition & Analysis A Prepare Protein Solution: Purified KDM enzyme (1-2 µM) in buffer D Mix Protein, this compound (or DMSO), and SYPRO Orange dye in a 96-well PCR plate A->D B Prepare this compound Solution: 20 µM this compound in buffer with DMSO B->D C Prepare SYPRO Orange Dye: Diluted 1:1000 in buffer C->D E Place plate in a real-time PCR machine D->E F Apply a thermal gradient (e.g., 25°C to 95°C) E->F G Monitor fluorescence intensity at each temperature increment F->G H Determine the melting temperature (Tm) from the inflection point of the curve G->H I Calculate ΔTm (Tm with this compound - Tm with DMSO) H->I

Caption: Workflow for the Thermal Shift Assay (DSF).

Detailed Steps:

  • Reagent Preparation:

    • Protein Solution: Purified KDM enzyme is diluted to a final concentration of 1-2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Compound Solution: this compound is prepared at a final concentration of 20 µM in the same buffer, with a final DMSO concentration of 0.5%. A DMSO-only control is also prepared.

    • Dye Solution: SYPRO Orange dye is diluted 1:1000 in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well PCR plate, 19 µL of the protein and dye mixture is added to each well.

    • 1 µL of the compound solution or DMSO control is added to the respective wells.

  • Thermal Denaturation and Data Collection:

    • The plate is sealed and placed in a real-time PCR instrument.

    • A thermal ramp is applied, increasing the temperature from 25°C to 95°C, with fluorescence readings taken at each increment.

  • Data Analysis:

    • The fluorescence intensity is plotted against temperature to generate a melting curve.

    • The melting temperature (Tm) is determined by fitting the data to a Boltzmann equation, representing the midpoint of the unfolding transition.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample. A significant positive ΔTm indicates ligand binding and stabilization. For JMJD3 and UTX, this compound induces a significant thermal shift (>2.5°C), while it has minimal effect on other KDMs.[3]

Chemoproteomics with Immobilized this compound Analogue (GSK-J3)

This method is used to identify the cellular binding partners of this compound by using a chemically modified version of the inhibitor as bait to "pull down" its targets from cell lysates.

Principle: An analogue of this compound, GSK-J3, which has a linker for immobilization, is attached to sepharose beads. These beads are then incubated with cell lysates. Proteins that bind to GSK-J3 are captured and subsequently identified by mass spectrometry. Specificity is confirmed by competing off the binding with an excess of free this compound.

Workflow Diagram:

cluster_0 Probe Preparation & Cell Lysis cluster_1 Affinity Capture cluster_2 Analysis A Immobilize GSK-J3 analogue onto Sepharose beads C Incubate cell lysate with GSK-J3 beads A->C B Culture and lyse cells (e.g., HEK-293 overexpressing Flag-JMJD3 or PMA-stimulated HL-60 cells) B->C D Competitive Control: Pre-incubate lysate with excess free this compound before adding beads B->D E Wash beads to remove non-specific binders C->E D->E F Elute bound proteins from beads E->F G Separate proteins by SDS-PAGE F->G H Identify proteins by Western Blot (for known targets) or Mass Spectrometry (for unbiased identification) G->H

Caption: Chemoproteomics workflow using immobilized GSK-J3.

Detailed Steps:

  • Probe Preparation: The this compound analogue, GSK-J3, is synthesized with a linker arm that allows for its covalent attachment to NHS-activated Sepharose beads.

  • Cell Culture and Lysis:

    • HEK-293 cells are transiently transfected to overexpress Flag-tagged JMJD3 or UTX.

    • Alternatively, HL-60 monocytic cells are stimulated with phorbol myristate acetate (PMA) to induce endogenous expression of JMJD3.[2]

    • Cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • Affinity Pulldown:

    • The cell lysate is pre-cleared by centrifugation.

    • The lysate is incubated with the GSK-J3-conjugated beads for a defined period (e.g., 2 hours) at 4°C with gentle rotation.

    • For the competition experiment, a separate aliquot of the lysate is pre-incubated with a high concentration of free this compound (e.g., 100 µM) before the addition of the GSK-J3 beads.

  • Washing and Elution:

    • The beads are washed extensively with lysis buffer to remove proteins that are not specifically bound.

    • The bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the target of interest (e.g., anti-Flag for overexpressed proteins or anti-JMJD3 for the endogenous protein). A successful pulldown will show a band corresponding to the target protein, which should be absent or significantly reduced in the competition lane.[2]

    • Mass Spectrometry: For unbiased target identification, the eluted proteins are digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins. This approach has confirmed that this compound selectively binds to endogenous JMJD3.[2]

Conclusion

The collective evidence from biochemical, biophysical, and chemoproteomic studies provides a robust validation of this compound's high specificity for the KDM6 subfamily members, JMJD3 and UTX, over other lysine demethylases. The detailed protocols and comparative data presented in this guide offer researchers the necessary information to critically evaluate the use of this compound in their experimental systems and to design well-controlled experiments that account for its selectivity profile.

References

Unveiling the Selectivity of GSK-J1: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in epigenetics and drug discovery, the histone demethylase inhibitor GSK-J1 is a critical tool for probing the function of the Jumonji C (JmjC) domain-containing family of enzymes. This guide provides a detailed comparison of this compound's activity against its primary targets and other histone demethylases, supported by experimental data and protocols to aid in the design and interpretation of future studies.

Executive Summary of this compound Selectivity

This compound is a potent, cell-permeable inhibitor primarily targeting the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] Its mechanism of action involves competition with the cofactors α-ketoglutarate and Fe(II) at the enzyme's catalytic site.[2] While exhibiting high potency for the KDM6 subfamily, this compound also displays inhibitory activity against other histone demethylase subfamilies, particularly the KDM5 family, albeit at higher concentrations. This cross-reactivity profile is crucial for researchers to consider when interpreting experimental results.

Comparative Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of human histone demethylases, providing a clear overview of its selectivity.

Histone Demethylase SubfamilyTarget EnzymeIC50 (nM)
KDM6 (H3K27me3/2) JMJD3 (KDM6B) 28 - 60 [1][3]
UTX (KDM6A) 53 [3]
KDM5 (H3K4me3/2) KDM5B (JARID1B)170 - 950[3][4]
KDM5C (JARID1C)550 - 1760[3][4]
KDM5A (JARID1A)6800[3]
Other Demethylases Various>20,000[3]

Note: The variability in reported IC50 values can be attributed to different assay conditions and methodologies.

Key Experimental Protocols for Determining Inhibitor Specificity

The selectivity of this compound has been characterized using a variety of robust biochemical and cellular assays.[5] Understanding these methods is key to appreciating the nuances of the collected data.

In Vitro Biochemical Assays

These assays utilize purified enzymes and synthetic substrates to directly measure the inhibitory effect of the compound on demethylase activity.

  • Mass Spectrometry (MALDI-TOF)-Based Assay: This method directly measures the demethylation of a biotinylated histone peptide substrate.[1][4]

    • Reaction Setup: Purified recombinant demethylase (e.g., JMJD3 or UTX) is incubated with a biotinylated H3K27me3 peptide substrate, cofactors (α-ketoglutarate, Fe(II), ascorbate), and varying concentrations of this compound.[4]

    • Reaction Termination: The enzymatic reaction is stopped by the addition of EDTA.[4]

    • Sample Preparation: The reaction mixture is desalted using a ZipTip and spotted onto a MALDI plate with a matrix solution.[1]

    • Data Acquisition: The plate is analyzed by a MALDI-TOF mass spectrometer to quantify the ratio of demethylated to methylated peptide, from which IC50 values are calculated.[1]

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay measures the modification of a biotinylated histone peptide by the demethylase.[6]

    • Reaction: The demethylase, biotinylated peptide substrate, and inhibitor are incubated together.

    • Detection: Streptavidin-coated donor beads and antibody-coated acceptor beads (specific for the demethylated product) are added. In the presence of the demethylated peptide, the beads are brought into proximity, generating a chemiluminescent signal.

    • Quantification: The signal intensity is inversely proportional to the inhibitor's activity.

Cellular and Biophysical Assays

These assays assess the inhibitor's effect within a cellular context or through direct binding measurements.

  • Thermal Shift Assay (TSA): This technique measures the change in the thermal stability of a protein upon ligand binding.[5][7] Proteins stabilized by an inhibitor will melt at a higher temperature. This method is effective for confirming direct binding to a target.[7]

  • High-Content Immunofluorescence Assay: This cell-based assay quantifies changes in global histone methylation levels following inhibitor treatment.[8]

    • Cell Treatment: Cells are treated with the inhibitor (often a cell-permeable ester prodrug like GSK-J4).[5]

    • Immunostaining: Cells are fixed and stained with antibodies specific for the histone methylation mark of interest (e.g., H3K27me3).

    • Imaging and Analysis: High-throughput microscopy and image analysis software are used to quantify the fluorescence intensity, indicating the level of histone methylation.

  • Chemoproteomics: This approach uses an immobilized version of the inhibitor (e.g., GSK-J3) to capture its protein targets from cell lysates.[7] The captured proteins are then identified and quantified by mass spectrometry, revealing both on-target and off-target interactions in a cellular environment.[7]

Visualizing this compound's Mechanism and Evaluation

Diagrams can effectively illustrate the complex biological pathways and experimental procedures related to this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates JMJD3 JMJD3 (KDM6B) NFkB->JMJD3 Upregulates H3K27me3 H3K27me3 (Transcriptional Repression) JMJD3->H3K27me3 Demethylates (Removes Repression) Inflammatory_Genes Inflammatory Genes (Tnfa, Il1b, Il6) JMJD3->Inflammatory_Genes Activates Transcription H3K27me3->Inflammatory_Genes Represses GSKJ1 This compound GSKJ1->JMJD3 Inhibits

Caption: this compound inhibits JMJD3, increasing H3K27me3 and suppressing inflammatory gene expression.

G cluster_workflow Inhibitor Activity Assay Workflow cluster_components Key Components A 1. Reaction Incubation (Enzyme + Substrate + Inhibitor) B 2. Stop Reaction (e.g., with EDTA) A->B C 3. Detection Step (e.g., MALDI-TOF or AlphaScreen) B->C D 4. Data Analysis (Quantify Product) C->D E 5. Calculate IC50 D->E Enzyme Purified Demethylase (e.g., JMJD3) Substrate Histone Peptide (e.g., H3K27me3) Inhibitor This compound (Varying Concentrations)

Caption: A generalized workflow for determining the IC50 of a histone demethylase inhibitor.

Conclusion

This compound is a highly potent inhibitor of the KDM6 subfamily of histone demethylases and serves as an invaluable chemical probe. However, researchers must remain cognizant of its off-target activities, particularly against the KDM5 family. At higher concentrations, this compound can inhibit H3K4 demethylases, which could lead to confounding effects.[3][9] Therefore, it is imperative to use the lowest effective concentration of this compound and to include appropriate controls, such as inactive structural analogs (e.g., GSK-J2/J5) and orthogonal approaches like RNAi, to validate findings and ensure that the observed biological effects are indeed attributable to the inhibition of H3K27 demethylation.[5] This guide provides the necessary comparative data and methodological insights to empower researchers to use this compound effectively and interpret their results with confidence.

References

GSK-J1 vs. its Inactive Analog GSK-J2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the potent JMJD3/UTX inhibitor, GSK-J1, and its inactive regioisomer, GSK-J2, providing researchers with essential comparative data and experimental protocols to facilitate informed study design and interpretation.

This compound has emerged as a critical tool for investigating the biological roles of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its utility in cellular and in vitro studies is significantly enhanced by the availability of GSK-J2, a structurally similar but functionally inactive analog. GSK-J2 serves as an ideal negative control, allowing researchers to distinguish the specific effects of JMJD3/UTX inhibition from off-target or compound-related artifacts. This guide provides a detailed comparison of this compound and GSK-J2, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Data Presentation: Quantitative Comparison of this compound and GSK-J2 Activity

The following tables summarize the inhibitory potency of this compound and the lack thereof for GSK-J2 across various histone demethylases. The data highlights the selectivity of this compound for the KDM6 subfamily. For cellular studies, the cell-permeable ester prodrugs, GSK-J4 (active) and GSK-J5 (inactive), are often utilized.

Compound Target Enzyme IC50 (in vitro assay) Reference
This compoundJMJD3 (KDM6B)60 nM[1][2]
This compoundUTX (KDM6A)53 nM
This compoundJARID1B (KDM5B)950 nM[1]
This compoundJARID1C (KDM5C)1.76 µM[1][2]
GSK-J2JMJD3 (KDM6B)> 100 µM[1][3][4]
GSK-J2UTX (KDM6A)> 100 µM[5]
GSK-J2KDM6A> 100 µM[6]
GSK-J2KDM6B49 µM[6]
Compound (Prodrug) Cellular Assay Effect IC50 Reference
GSK-J4TNF-α production in LPS-stimulated human primary macrophagesInhibition9 µM[1][5]
GSK-J5TNF-α production in LPS-stimulated human primary macrophagesNo effect-[5]
GSK-J4Preservation of nuclear H3K27me3 in Flag-JMJD3 transfected HeLa cellsPreserved staining-[3]
GSK-J5Preservation of nuclear H3K27me3 in Flag-JMJD3 transfected HeLa cellsNo effect-[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound and GSK-J2.

G Mechanism of Action: this compound vs. GSK-J2 cluster_gskj1 This compound (Active Inhibitor) cluster_gskj2 GSK-J2 (Inactive Analog) GSKJ1 This compound JMJD3_UTX JMJD3/UTX (H3K27 Demethylases) GSKJ1->JMJD3_UTX Inhibits H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Demethylates Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Maintains GSKJ2 GSK-J2 JMJD3_UTX_inactive JMJD3/UTX GSKJ2->JMJD3_UTX_inactive No Inhibition H3K27me3_inactive H3K27me3 JMJD3_UTX_inactive->H3K27me3_inactive Demethylates Gene_Expression Target Gene Expression H3K27me3_inactive->Gene_Expression is removed, leading to

Caption: Mechanism of this compound vs. GSK-J2.

G Experimental Workflow: Macrophage Inflammation Assay Macrophages Primary Human Macrophages LPS LPS Stimulation Macrophages->LPS Treatment Treatment LPS->Treatment GSKJ4 GSK-J4 (Active Prodrug) Treatment->GSKJ4 GSKJ5 GSK-J5 (Inactive Control) Treatment->GSKJ5 Vehicle Vehicle (e.g., DMSO) Treatment->Vehicle Incubation Incubation (e.g., 2-6 hours) GSKJ4->Incubation GSKJ5->Incubation Vehicle->Incubation Analysis Analysis Incubation->Analysis Cytokine_Measurement Cytokine Measurement (e.g., TNF-α ELISA) Analysis->Cytokine_Measurement ChIP Chromatin Immunoprecipitation (ChIP) for H3K27me3 Analysis->ChIP Gene_Expression Gene Expression Analysis (e.g., qPCR) Analysis->Gene_Expression

Caption: Macrophage Inflammation Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview.

In Vitro Histone Demethylase Inhibition Assay (AlphaLISA-based)

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against histone demethylases.

1. Reagents and Materials:

  • Recombinant human JMJD3/KDM6B enzyme

  • Biotinylated histone H3 (21-44) K27me3 peptide substrate

  • AlphaLISA anti-H3K27me2/1 Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20, 50 µM 2-oxoglutarate, 50 µM L-ascorbic acid, 50 µM (NH4)2Fe(SO4)2·6H2O

  • This compound and GSK-J2 compounds serially diluted in DMSO

  • 384-well white opaque microplates

2. Procedure:

  • Prepare serial dilutions of this compound and GSK-J2 in DMSO.

  • Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of recombinant JMJD3 enzyme (final concentration ~1-5 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the demethylase reaction by adding 5 µL of the peptide substrate (final concentration ~100-300 nM) and cofactors.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of 10 mM EDTA.

  • Add 10 µL of a mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads (final concentration 20 µg/mL each) in subdued light.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an Alpha-enabled plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Cellular Assay for TNF-α Production in Macrophages

This protocol details the investigation of the effects of GSK-J4 and GSK-J5 on inflammatory cytokine production in primary human macrophages.

1. Cell Culture and Treatment:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.

  • Plate macrophages in 96-well plates.

  • Pre-treat cells with various concentrations of GSK-J4, GSK-J5, or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 6 hours.

2. TNF-α Measurement (ELISA):

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Normalize the data to the vehicle-treated, LPS-stimulated control.

Chromatin Immunoprecipitation (ChIP) for H3K27me3

This protocol allows for the analysis of H3K27me3 levels at specific gene promoters in response to treatment with GSK-J4 or GSK-J5.

1. Cell Treatment and Cross-linking:

  • Culture and treat macrophages with GSK-J4, GSK-J5, or vehicle, followed by LPS stimulation as described above.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

2. Chromatin Preparation:

  • Harvest the cells and lyse them to release the nuclei.

  • Isolate the nuclei and lyse them to release the chromatin.

  • Shear the chromatin to an average size of 200-500 bp using sonication.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3 or a control IgG.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

4. DNA Purification and Analysis:

  • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • Treat with RNase A and proteinase K.

  • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analyze the enrichment of specific DNA sequences (e.g., the TNFA promoter) by quantitative PCR (qPCR).

By providing this comprehensive comparison, we aim to equip researchers with the necessary information to effectively utilize this compound and its inactive control, GSK-J2, in their studies of H3K27 demethylase biology.

References

A Researcher's Guide to Validating JMJD3 Inhibition by GSK-J1 in a New Model System

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibition of the H3K27 demethylase JMJD3 (KDM6B) by the chemical probe GSK-J1 in a new model system. It offers a step-by-step validation workflow, detailed experimental protocols, and a comparison with alternative inhibitors.

Jumonji domain-containing 3 (JMJD3), also known as KDM6B, is a histone demethylase that specifically removes di- and tri-methylation from lysine 27 of histone H3 (H3K27me2/3), an epigenetic mark generally associated with transcriptional repression.[1][2] JMJD3 plays critical roles in various biological processes, including inflammation, cellular differentiation, development, and cancer.[1][3] this compound is a potent and selective small-molecule inhibitor of JMJD3 and its close homolog UTX (KDM6A), with a reported IC50 of 60 nM for JMJD3 in cell-free assays.[4][5][6] Its ethyl ester prodrug, GSK-J4, exhibits enhanced cell permeability.[7] Validating the efficacy and specificity of these inhibitors is a critical first step when employing them in a novel biological context.

The Validation Workflow: A Four-Step Approach

A rigorous validation strategy ensures that the observed biological effects are directly attributable to the inhibition of JMJD3. The process can be broken down into four key stages: confirming target engagement, assessing enzymatic inhibition, analyzing downstream transcriptional effects, and measuring relevant phenotypic outcomes.

Validation_Workflow cluster_0 Validation Stages for this compound Inhibition of JMJD3 cluster_1 Key Assays A Step 1: Target Engagement B Step 2: Enzymatic Inhibition A->B Confirm target binding leads to... AssayA CETSA A->AssayA C Step 3: Downstream Effects B->C Confirm functional inhibition affects... AssayB Western Blot / ELISA (Global H3K27me3) B->AssayB AssayC ChIP-qPCR (Locus-specific H3K27me3) B->AssayC D Step 4: Phenotypic Outcomes C->D Confirm gene expression changes cause... AssayD RT-qPCR / RNA-Seq (Target Gene Expression) C->AssayD AssayE Functional Assays (e.g., Proliferation, Cytokine Release) D->AssayE JMJD3_Inhibition_Mechanism JMJD3 JMJD3 (KDM6B) H3K27me2 H3K27me2 (Active/Poised Mark) JMJD3->H3K27me2 Demethylation H3K27me3 H3K27me3 (Repressive Mark) H3K27me3->JMJD3 Substrate Transcription Gene Transcription (Repressed) H3K27me3->Transcription Blocks GSKJ1 This compound GSKJ1->JMJD3 Inhibits

References

Unraveling the Consequences of JMJD3 Inhibition: A Comparative Guide to GSK-J1 and Genetic Knockout

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of targeting the histone demethylase JMJD3 is critical for advancing therapeutic strategies in inflammation, developmental disorders, and oncology. This guide provides a comprehensive comparison of two key methodologies used to probe JMJD3 function: the small molecule inhibitor GSK-J1 and genetic knockout of the Jmjd3 gene. By examining the phenotypic outcomes and experimental data from both approaches, this document aims to provide a clear, objective resource for assessing the on-target effects and potential nuances of JMJD3 inhibition.

Jumonji domain-containing 3 (JMJD3), also known as KDM6B, is a histone demethylase that plays a crucial role in epigenetic regulation by specifically removing the repressive trimethylation mark from histone H3 at lysine 27 (H3K27me3)[1][2]. This action leads to the activation of target gene expression, influencing a wide array of cellular processes including differentiation, proliferation, and immune responses[2][3]. Given its significant role, both pharmacological inhibition and genetic deletion of JMJD3 have been employed to dissect its function and therapeutic potential.

This compound is a potent and selective inhibitor of the KDM6 family of H3K27 demethylases, which includes JMJD3 and the closely related UTX (KDM6A)[4]. Its cell-permeable ester prodrug, GSK-J4, is widely used in cellular and in vivo studies to investigate the consequences of inhibiting JMJD3's enzymatic activity[2][5]. In parallel, the generation of Jmjd3 knockout animal models has provided a genetic approach to understanding the protein's essential roles throughout development and in disease[3][6].

This guide will delve into the phenotypic effects observed with both this compound treatment and JMJD3 genetic knockout, presenting available quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Comparative Analysis of Phenotypic Effects

The primary consequence of both this compound treatment and JMJD3 knockout is the prevention of H3K27me3 demethylation, leading to the repression of JMJD3 target genes. This shared mechanism results in several overlapping phenotypes, most notably in the realms of inflammation and embryonic development.

Anti-inflammatory Effects

Both pharmacological inhibition and genetic deletion of JMJD3 have been shown to suppress inflammatory responses. JMJD3 is induced by inflammatory stimuli and is a key regulator of pro-inflammatory gene expression[1][2].

Experimental ModelInterventionKey Phenotypic EffectsQuantitative DataReference
Lipopolysaccharide (LPS)-induced mastitis in miceThis compound (1 mg/kg, i.p.)Reduced infiltration of inflammatory cells, decreased myeloperoxidase (MPO) activity, and lower expression of pro-inflammatory cytokines.Significant reduction in mRNA levels of Tnfa, Il1b, and Il6 in mammary tissue.[7]
LPS-stimulated mouse mammary epithelial cells (MECs)This compound (0.1, 1, 10 µM)Inhibition of LPS-induced upregulation of Tnfa, Il1b, and Il6 mRNA.Dose-dependent decrease in cytokine expression.[7]
LPS-stimulated mouse mammary epithelial cells (MECs)Jmjd3 siRNASignificant decrease in LPS-induced Tnfa, Il1b, and Il6 mRNA expression.Comparable reduction in cytokine expression to this compound treatment.[7]
LPS-activated macrophagesJmjd3 knockoutAbrogation of LPS-induced expression of a subset of inflammatory genes.Reduced nascent transcript levels of genes like Il6 and Oasl1.[8]
Diabetic wound healing in miceMacrophage-specific Jmjd3 knockoutImproved wound healing and decreased expression of inflammatory cytokines.Significant improvement in wound closure rates.[9]
Diabetic wound healing in miceNanoparticle-delivered this compound to macrophagesSignificantly improved wound healing.Similar improvement in wound closure to macrophage-specific knockout.[9]
Developmental Roles

JMJD3 plays a critical role in embryonic development, and its absence can lead to severe defects. The phenotypic severity of Jmjd3 knockout can vary depending on the specific genetic modification strategy[3].

Experimental ModelInterventionKey Phenotypic EffectsQuantitative DataReference
Mouse embryonic developmentGermline Jmjd3 knockout (exons 14-21 deletion)Perinatal lethality due to respiratory failure.N/A[3]
Mouse embryonic developmentGermline Jmjd3 knockout (gene trap)Postnatal lethality with normal lung development, but defects in the respiratory neuronal network.N/A[3]
Mouse embryonic developmentConditional Jmjd3 knockout in chondrogenic cells (E8.5)Homeotic transformations of the axial skeleton.High frequency of transformations in cervical, rib, lumbar, and sacral vertebrae.[10]
Mouse embryonic retinal developmentRetina-specific Jmjd3 conditional knockoutReductions in amacrine and horizontal cells; transient increase followed by a later reduction in retinal ganglion cells.Statistically significant changes in the number of specific retinal cell types at different developmental stages.[11]
Zebrafish developmentThis compound treatmentImpaired hair cell regeneration.Significant reduction in the number of myosin VI-positive hair cells and BrdU-positive replicating cells.[12]

Experimental Protocols

In Vivo Administration of this compound

A common method for in vivo studies involves the intraperitoneal (i.p.) injection of this compound or its prodrug GSK-J4.

Example Protocol for LPS-Induced Mastitis in Mice[7]:

  • Lactating mice are randomly divided into control, LPS, and this compound+LPS groups.

  • The this compound+LPS group receives an i.p. injection of this compound at a dose of 1 mg/kg.

  • One hour after this compound administration, mice are anesthetized, and 0.2 mg/ml of LPS is injected into the fourth inguinal mammary gland.

  • Twenty-four hours after LPS injection, mice are euthanized, and mammary tissues are collected for histological and molecular analysis.

Formulation of this compound for In Vivo Use[12]: A common vehicle for this compound administration can be prepared as follows:

  • Dissolve this compound in DMSO to create a stock solution.

  • For the working solution, mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Generation of Jmjd3 Knockout Mice

The generation of Jmjd3 knockout mice typically involves gene targeting in embryonic stem (ES) cells or the use of CRISPR/Cas9 technology. Conditional knockout models, which allow for tissue-specific or temporally controlled gene deletion, are particularly useful for studying genes like Jmjd3 that are essential for embryonic development.

Example Strategy for a Conditional Jmjd3 Knockout Mouse[6]:

  • A targeting vector is designed to flank exons 14-20 of the Kdm6b (Jmjd3) gene with loxP sites. This region contains the critical JmjC catalytic domain.

  • The targeting vector is introduced into ES cells via homologous recombination.

  • Successfully targeted ES cells are injected into blastocysts, which are then implanted into surrogate mothers to generate chimeric mice.

  • Chimeric mice are bred to establish a floxed (Jmjd3fl/fl) mouse line.

  • To achieve gene knockout in specific tissues, the Jmjd3fl/fl mice are crossed with a mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Lyz2-Cre for myeloid-specific knockout).

Visualizing the Molecular Landscape

JMJD3 Signaling in Inflammation

JMJD3 is a key downstream effector in inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and NF-κB pathway.

JMJD3_Inflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Inhibits NFκB_active Active NF-κB (p50/p65) NFκB_inactive->NFκB_active Releases NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocates JMJD3_gene Jmjd3 Gene NFκB_nucleus->JMJD3_gene Induces Transcription Inflammatory_genes Pro-inflammatory Genes (e.g., Tnf, Il6) NFκB_nucleus->Inflammatory_genes Induces Transcription JMJD3_protein JMJD3 Protein JMJD3_gene->JMJD3_protein Translates to H3K27me3_repressed H3K27me3 (Repressive Mark) JMJD3_protein->H3K27me3_repressed Demethylates H3K27me3_repressed->Inflammatory_genes Represses H3K27me1 H3K27me1 (Active Mark) H3K27me3_repressed->H3K27me1 H3K27me1->Inflammatory_genes Activates Transcription

JMJD3-mediated inflammatory gene activation.

Experimental Workflow: Comparing this compound and JMJD3 Knockout

The following diagram illustrates a generalized workflow for comparing the effects of this compound and a conditional knockout of JMJD3 in a mouse model of disease.

Experimental_Workflow cluster_models Experimental Models cluster_interventions Interventions cluster_analysis Phenotypic and Molecular Analysis WT_mice Wild-Type Mice Vehicle Vehicle Treatment WT_mice->Vehicle GSKJ1 This compound Treatment WT_mice->GSKJ1 cKO_mice Jmjd3 fl/fl; Cre+ Mice (Conditional Knockout) Disease_Induction Disease Induction (e.g., LPS, Injury) cKO_mice->Disease_Induction Vehicle->Disease_Induction GSKJ1->Disease_Induction Phenotype Phenotypic Assessment (e.g., Disease Score, Survival) Disease_Induction->Phenotype Histology Histology & Immunohistochemistry Disease_Induction->Histology Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Disease_Induction->Gene_Expression Epigenetic Epigenetic Analysis (ChIP-qPCR for H3K27me3) Disease_Induction->Epigenetic

Workflow for comparative analysis.

Conclusion

Assessing the phenotypic effects of targeting JMJD3 through either the chemical inhibitor this compound or genetic knockout reveals a high degree of concordance, particularly in the attenuation of inflammatory responses. Both approaches robustly demonstrate the critical role of JMJD3 in activating pro-inflammatory gene expression. However, key differences and considerations emerge:

  • Specificity: this compound also inhibits UTX, a close homolog of JMJD3. While often having redundant functions, distinct roles for each have been identified. Therefore, phenotypes observed with this compound may be the result of inhibiting both demethylases. In contrast, a Jmjd3 knockout is specific to that gene, though compensatory mechanisms from UTX might mask certain phenotypes.

  • Completeness of Inhibition: Genetic knockout results in a complete loss of the protein (in the targeted cells/tissues). Pharmacological inhibition with this compound may be incomplete or vary depending on dosage, administration route, and tissue penetration.

  • Developmental vs. Acute Effects: Germline knockout of Jmjd3 can be embryonically lethal, highlighting its essential role in development. This can be circumvented with conditional knockout systems. This compound allows for the study of acute inhibition in adult animals without the confounding developmental effects.

  • Off-Target Effects: While this compound is highly selective for the KDM6 family, the potential for off-target effects, as with any small molecule inhibitor, should be considered. Genetic knockout provides a "cleaner" model in this regard, though unintended genetic alterations during the engineering process are a remote possibility.

References

A Researcher's Guide to GSK-J1: Reproducibility and Comparison with Alternative KDM6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of published findings is paramount. This guide provides a comprehensive comparison of GSK-J1, a widely used inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), with other available alternatives. We present supporting experimental data, detailed methodologies for key assays, and visualizations to clarify signaling pathways and workflows, empowering researchers to make informed decisions for their experimental designs.

This compound is a potent and selective inhibitor of the KDM6 subfamily of histone demethylases, which play a crucial role in regulating gene expression by removing the repressive H3K27me2/3 marks. Its cell-permeable prodrug, GSK-J4, is frequently utilized in cellular assays to study the biological functions of KDM6A and KDM6B in various processes, including development, inflammation, and cancer. However, understanding its selectivity profile and comparing it with other available tools is critical for interpreting experimental results and ensuring their reproducibility.

Comparative Analysis of KDM6 Inhibitors

The following tables summarize the in vitro potency (IC50 values) of this compound and its alternatives against a panel of histone demethylases. This data is crucial for assessing the selectivity of these compounds and potential off-target effects.

Table 1: Potency of KDM6 Inhibitors Against Primary Targets (KDM6A/B)

CompoundTargetIC50 (nM)Notes
This compound KDM6B (JMJD3)60[1]Potent and selective inhibitor.
KDM6A (UTX)53[2]Similar potency to KDM6B.
GSK-J4 KDM6B (JMJD3)8600[3]Cell-permeable prodrug of this compound.
KDM6A (UTX)6600[3]
IOX1 KDM6B (JMJD3)120[4]Broad-spectrum 2-oxoglutarate oxygenase inhibitor.
KDM6A (UTX)1000[4]
JIB-04 KDM6B (JMJD3)855[5]Pan-selective Jumonji inhibitor.

Table 2: Selectivity Profile of KDM6 Inhibitors Against Other Histone Demethylases

CompoundOff-TargetIC50 (nM)Notes
This compound KDM5A (JARID1A)6800[2]>100-fold selectivity for KDM6 over KDM5A.
KDM5B (JARID1B)170[2]Moderate activity against KDM5B.
KDM5C (JARID1C)550[2]Moderate activity against KDM5C.
JARID1B/C950 / 1760[6]
IOX1 KDM2A1800[7]Broad activity across KDM families.
KDM3A100[7]
KDM4A600[8]
KDM4C600[7]
KDM4E2300[7]
JIB-04 KDM4A (JMJD2A)445[5]Pan-inhibitor with activity against multiple KDM subfamilies.
KDM4B (JMJD2B)435[5]
KDM4C (JMJD2C)1100
KDM4D (JMJD2D)290[5]
KDM4E (JMJD2E)340[5]
KDM5A (JARID1A)230[5]
GSK-J2 KDM6A (UTX)>100,000[9]Inactive regioisomer of this compound, serves as a negative control.
KDM6B (JMJD3)49,000[9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the signaling pathways influenced by JMJD3/KDM6B and a typical workflow for evaluating histone demethylase inhibitors.

JMJD3_Signaling_Pathway cluster_core JMJD3 Regulation and Action cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR BMP BMP BMPR BMP Receptor BMP->BMPR NFkB NF-κB Pathway TLR4->NFkB SMAD23 SMAD2/3 Pathway TGFbR->SMAD23 SMAD158 SMAD1/5/8 Pathway BMPR->SMAD158 JMJD3_gene JMJD3 (KDM6B) Gene Transcription NFkB->JMJD3_gene SMAD23->JMJD3_gene SMAD158->JMJD3_gene JMJD3 JMJD3 Protein JMJD3_gene->JMJD3 H3K27me3 H3K27me3 (Repressive Mark) JMJD3->H3K27me3 Demethylation H3K27me2 H3K27me2 (Active Mark) H3K27me3->H3K27me2 Inflammatory_genes Inflammatory Gene Expression (e.g., TNFα, IL-6) H3K27me2->Inflammatory_genes Activation Developmental_genes Developmental Gene Expression H3K27me2->Developmental_genes Activation

Caption: JMJD3 (KDM6B) Signaling Pathways.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection Method cluster_analysis Data Analysis Enzyme Purified Histone Demethylase (e.g., KDM6B) Incubation Incubate at controlled temperature and time Enzyme->Incubation ThermalShift Thermal Shift Assay Enzyme->ThermalShift Substrate Histone Peptide Substrate (e.g., Biotinylated H3K27me3) Substrate->Incubation Cofactors Cofactors (Fe(II), α-ketoglutarate) Cofactors->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Inhibitor->ThermalShift AlphaLISA AlphaLISA Incubation->AlphaLISA MassSpec Mass Spectrometry Incubation->MassSpec IC50 IC50 Determination AlphaLISA->IC50 MassSpec->IC50 Selectivity Selectivity Profiling ThermalShift->Selectivity IC50->Selectivity

Caption: Experimental workflow for inhibitor screening.

Experimental Protocols

Reproducible findings are built on well-defined and consistently executed experimental protocols. Below are methodologies for two key assays used to characterize histone demethylase inhibitors.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Demethylase Activity

This assay measures the enzymatic activity of histone demethylases by detecting the modification of a biotinylated histone peptide substrate.

Materials:

  • Purified recombinant histone demethylase (e.g., KDM6B/JMJD3)

  • Biotinylated histone H3 (aa 21-44) K27me3 peptide substrate

  • AlphaLISA anti-H3K27me2 Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20

  • Cofactors: 2 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid

  • Test inhibitor (e.g., this compound) and negative control (e.g., GSK-J2)

  • 384-well white OptiPlate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor and negative control in DMSO.

  • Reaction Mixture Preparation: In the assay buffer, prepare a reaction mixture containing the histone demethylase, biotinylated substrate, and cofactors.

  • Assay Initiation: Add 5 µL of the reaction mixture to each well of the 384-well plate.

  • Inhibitor Addition: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of a suspension of AlphaLISA Acceptor beads to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of a suspension of Streptavidin Donor beads to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The decrease in the AlphaLISA signal is proportional to the demethylase activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Thermal Shift Assay (Differential Scanning Fluorimetry) for Target Engagement

This biophysical assay measures the change in the thermal denaturation temperature of a protein upon ligand binding, which can be used to assess target engagement and selectivity.

Materials:

  • Purified recombinant histone demethylase (e.g., KDM6B/JMJD3) and other off-target demethylases.

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl

  • Test inhibitor (e.g., this compound)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Protein-Dye Mixture: Prepare a master mix containing the purified protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

  • Plate Setup: Aliquot 19 µL of the protein-dye mixture into each well of the PCR plate.

  • Compound Addition: Add 1 µL of the test inhibitor at various concentrations (or DMSO as a vehicle control) to the wells.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for ligand binding.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the inhibitor-treated sample. A significant positive ΔTm indicates stabilization of the protein by the inhibitor, confirming target engagement.

By providing a clear comparison of this compound with its alternatives, along with detailed experimental context and protocols, this guide aims to enhance the reproducibility and reliability of research in the dynamic field of epigenetics.

References

Safety Operating Guide

Proper Disposal of GSK-J1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of the histone demethylase inhibitor, GSK-J1, ensuring minimal environmental impact and adherence to laboratory safety protocols.

This compound is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX. As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and the environment. This guide provides detailed procedures for the disposal of this compound in its solid form and in common laboratory solutions.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₂H₂₃N₅O₂
Molecular Weight 389.45 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO (100 mM) and ethanol (100 mM)
Storage Temperature -20°C for long-term storage
Stability Stable for at least 4 years when stored properly

Experimental Protocols: Disposal Procedures

Based on safety data sheets and general laboratory waste guidelines, this compound is not classified as a hazardous substance. However, it is crucial to follow established laboratory procedures for the disposal of non-hazardous chemical waste to prevent potential environmental contamination and ensure a safe working environment.

Disposal of Solid this compound Waste:

  • Collection: Collect waste this compound powder in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leakage.

  • Labeling: The waste container must be labeled as "Non-hazardous chemical waste: this compound". Include the approximate amount of waste.

  • Disposal: Dispose of the sealed container in the designated solid chemical waste stream of your institution. This typically involves placing it in a specifically marked bin for collection by your institution's environmental health and safety (EHS) department or a licensed waste management contractor. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your institution's EHS guidelines.

Disposal of this compound Solutions (e.g., in DMSO or Ethanol):

  • Small Quantities (up to 100 mL): For small volumes of dilute this compound solutions used in typical cell-based assays, the primary concern is the solvent.

    • DMSO Solutions: Collect waste DMSO solutions containing this compound in a designated, sealed container labeled "Non-hazardous chemical waste in DMSO". DMSO is not typically suitable for drain disposal.

    • Ethanol Solutions: Collect waste ethanol solutions containing this compound in a designated, sealed container labeled "Flammable Waste" or as directed by your institution's EHS protocols for flammable solvents.

  • Large Quantities: For larger volumes, always collect the waste in a properly labeled, sealed, and compatible container.

  • Disposal: The collected liquid waste should be disposed of through your institution's chemical waste management program. This ensures that the solvents are handled and disposed of correctly, either through incineration or other approved methods.

Spill Cleanup:

In the event of a this compound spill, the following steps should be taken:

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as chemical waste.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water and detergent for aqueous spills, or as recommended for the specific solvent used).

  • Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as chemical waste.

Visualizing Disposal Workflows

To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process for handling this compound waste and spills.

GskJ1_Disposal_Workflow cluster_solid Solid this compound Waste cluster_liquid This compound Solution Waste solid_start This compound Powder solid_collect Collect in a sealed, labeled container solid_start->solid_collect solid_dispose Dispose via institutional chemical waste program solid_collect->solid_dispose liquid_start This compound in Solution (e.g., DMSO, Ethanol) liquid_collect Collect in a sealed, labeled container liquid_start->liquid_collect liquid_dispose Dispose via institutional chemical waste program liquid_collect->liquid_dispose

Caption: Workflow for the disposal of solid and liquid this compound waste.

GskJ1_Spill_Response spill This compound Spill Occurs ppe Wear Appropriate PPE spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all contaminated materials as chemical waste decontaminate->dispose

Caption: Step-by-step procedure for responding to a this compound spill.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific guidelines and environmental health and safety office for local regulations.

Safeguarding Your Research: A Comprehensive Guide to Handling GSK-J1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of GSK-J1, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound is not classified as a hazardous substance, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe working environment.[1]

Required PPE for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents skin contact. Nitrile gloves show fair to poor resistance to pyridine, a structural component of this compound, indicating that immediate replacement after a splash is crucial.
Eye Protection Safety goggles.Protects eyes from potential splashes of this compound solutions.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Not generally required under normal handling conditions. Use of a fume hood is recommended where applicable to minimize inhalation of dust or aerosols.[1]This compound is a solid with low volatility. A fume hood provides an additional layer of protection.

Quantitative Data Summary

For ease of reference, key quantitative data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₃N₅O₂
Molecular Weight 389.45 g/mol
Appearance White to beige powder
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).
Storage Temperature Desiccate at room temperature. Solutions in DMSO may be stored at -20°C for up to 3 months.

Table 2: Inhibitory Activity of this compound

TargetIC₅₀ ValueAssay Type
JMJD3 (KDM6B) 28 nMIn vitro demethylase assay
UTX (KDM6A) 53 nMIn vitro demethylase assay
KDM5B 170 nMIn vitro demethylase assay
KDM5C 550 nMIn vitro demethylase assay
KDM5A 6,800 nMIn vitro demethylase assay

Operational Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

G Operational Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials: This compound, Solvent, Pipettes, Waste Container prep_fume_hood->prep_materials weigh Weigh this compound Powder prep_materials->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve use Use in Experiment dissolve->use dispose_liquid Dispose of Liquid Waste in a Labeled, Sealed Container use->dispose_liquid dispose_solid Dispose of Contaminated Solids (e.g., pipette tips) in a Designated Solid Waste Container use->dispose_solid decontaminate Decontaminate Work Area dispose_liquid->decontaminate dispose_solid->decontaminate remove_ppe Remove and Dispose of PPE Properly decontaminate->remove_ppe

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocol: In Vitro JMJD3/UTX Demethylase Inhibition Assay

This protocol provides a method for determining the inhibitory activity of this compound against JMJD3 and UTX demethylases.

Materials:

  • This compound

  • Purified active JMJD3 or UTX enzyme

  • Trimethylated histone H3-K27 substrate-coated strip wells

  • Assay buffer

  • Specific antibody for demethylated product

  • Detection antibody and substrate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a dilution series of this compound in assay buffer. Prepare all other reagents as per the assay kit instructions.

  • Enzyme Reaction:

    • To the substrate-coated wells, add the assay buffer.

    • Add the purified JMJD3 or UTX enzyme.

    • Add the various concentrations of this compound or a vehicle control.

    • Incubate the plate to allow the demethylation reaction to occur.

  • Detection:

    • Wash the wells to remove the reaction components.

    • Add the specific antibody that recognizes the demethylated substrate and incubate.

    • Wash the wells and add the detection antibody.

    • Add the colorimetric substrate and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Determine the extent of inhibition for each concentration of this compound by comparing the signal to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.

Signaling Pathway of this compound Action

This compound exerts its biological effects by inhibiting the histone demethylases JMJD3 and UTX. This leads to an increase in the methylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. In the context of inflammation, this action has been shown to suppress the Tlr4-NF-κB signaling pathway.

G This compound Signaling Pathway GSKJ1 This compound JMJD3_UTX JMJD3 / UTX (Histone Demethylases) GSKJ1->JMJD3_UTX Inhibits H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Removes Methylation Tlr4 Tlr4 H3K27me3->Tlr4 Represses NFkB NF-κB Tlr4->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。